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  • Product: 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride
  • CAS: 1796909-80-2

Core Science & Biosynthesis

Foundational

Engineering Conformationally Restricted Peptidomimetics: A Technical Whitepaper on 5,5-Dimethylmorpholine-3-carboxylic Acid Hydrochloride

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of overcoming poor pharmacokinetic (PK) profiles in peptide-based drug candidates. The incorporation of cyclic amino acid analogs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of overcoming poor pharmacokinetic (PK) profiles in peptide-based drug candidates. The incorporation of cyclic amino acid analogs is a field-proven strategy to enhance both stability and target affinity. This whitepaper provides an in-depth technical analysis of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride , a highly specialized, conformationally restricted building block. We will explore its structural causality, physicochemical properties, and detailed, self-validating protocols for its integration into solid-phase peptide synthesis (SPPS).

Chemical Architecture and Causality in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets[1]. It possesses a unique balance of lipophilicity and hydrophilicity. The oxygen atom acts as a hydrogen bond acceptor, while the secondary amine provides a tunable pKa, enhancing aqueous solubility and blood-brain barrier (BBB) permeability[1].

However, standard morpholine-3-carboxylic acid can be susceptible to metabolic degradation and may lack the rigid conformational locking required for high-affinity target binding. The introduction of a gem-dimethyl group at the C5 position fundamentally alters the molecule's profile:

  • Steric Shielding : The bulky methyl groups protect the adjacent morpholine ring from cytochrome P450-mediated oxidative metabolism, drastically improving the half-life of the resulting drug candidate[2].

  • Conformational Restriction : The gem-dimethyl effect (Thorpe-Ingold effect) restricts the conformational flexibility of the ring, locking the carboxylic acid at C3 into a predictable spatial orientation. This is critical for peptidomimetics designed to mimic specific secondary structures (e.g., β -turns)[3].

  • Hydrochloride Salt Form : Supplied as a hydrochloride salt, the compound is protected against auto-condensation (diketopiperazine formation), ensuring long-term shelf stability and consistent reactivity during synthesis[4].

Table 1: Physicochemical and Structural Profiling
PropertyData / SpecificationCausality / Impact
Chemical Name 5,5-Dimethylmorpholine-3-carboxylic acid HClCore cyclic amino acid analog.
CAS Number 1796909-80-2[4]Unique identifier for procurement.
Molecular Formula C7H14ClNO3[4]Defines the exact atomic composition.
Molecular Weight 195.64 g/mol [4]Low MW allows for multi-residue incorporation without violating Lipinski's rules.
SMILES O=C(C1NC(C)(C)COC1)O.[H]Cl[4]Useful for in silico docking and QSAR modeling.
Key Structural Motif C5 Gem-Dimethyl + C3 CarboxylInduces steric hindrance; prevents enzymatic cleavage.

Mechanistic Pathways in Pharmacokinetic Optimization

Understanding how this molecule behaves in a biological system is paramount. The diagram below illustrates the logical relationship between the structural features of 5,5-dimethylmorpholine-3-carboxylic acid and its resulting pharmacokinetic and pharmacodynamic (PK/PD) benefits.

PK_PD A 5,5-Dimethylmorpholine Core B Gem-Dimethyl (C5) Steric Shielding A->B C Morpholine Oxygen H-Bond Acceptor A->C D Secondary Amine (N4) pKa Modulation A->D E Increased Metabolic Stability (CYP450 Resistance) B->E G Conformational Restriction (Peptidomimetics) B->G F Enhanced BBB Penetration C->F D->F D->G

Logical relationship between morpholine structural motifs and PK/PD optimization.

Experimental Protocols: Integration into Solid-Phase Peptide Synthesis (SPPS)

To ensure scientific integrity, methodologies must be self-validating. Coupling a sterically hindered, secondary cyclic amino acid requires strict deviations from standard SPPS protocols[3]. The steric bulk of the C5-dimethyl groups significantly reduces the nucleophilicity of the N4 amine and hinders access to the C3 activated ester.

Step-by-Step Methodology:

  • Resin Preparation & Swelling

    • Action: Swell Rink Amide resin (or pre-loaded Wang resin) in DMF for 30 minutes at room temperature.

    • Causality: Proper swelling expands the polymer matrix, exposing reactive sites. This is a critical prerequisite when attempting to couple sluggish, bulky amino acids that require maximum accessibility.

  • Carboxylic Acid Activation

    • Action: Use 3.0 equivalents of Fmoc-protected 5,5-dimethylmorpholine-3-carboxylic acid. Activate with HATU (2.9 eq) and HOAt (3.0 eq) in the presence of DIPEA (6.0 eq).

    • Causality: Standard DIC/HOBt coupling is insufficient for this molecule. HATU/HOAt forms a highly reactive 7-aza-benzotriazole active ester that is capable of overcoming the severe steric clash at the C3 position[5].

  • Extended Coupling Reaction

    • Action: Allow the coupling reaction to proceed for 4 to 12 hours at room temperature, or apply microwave irradiation (75°C for 15 minutes).

    • Causality: The gem-dimethyl groups drastically lower the reaction kinetics. Extended time or thermal energy is mandatory to drive the reaction to completion and prevent deletion sequences[5].

  • Self-Validation (Chloranil Test)

    • Action: Extract a few resin beads, wash with DCM, and perform a Chloranil test (addition of 2% acetaldehyde in DMF and 2% chloranil in DMF).

    • Causality: The standard Kaiser test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines (like the morpholine nitrogen), turning blue/green if unreacted amine remains. A negative (colorless/yellow) result validates successful coupling, creating a closed-loop, self-validating system.

  • Cleavage and Global Deprotection

    • Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Causality: The morpholine ring is stable under strongly acidic conditions, allowing for standard global deprotection without ring-opening side reactions.

SPPS_Workflow Step1 1. Resin Swelling (DMF, 30 min) Step2 2. Activation (HATU / HOAt / DIPEA) Step1->Step2 Step3 3. Extended Coupling (4-12 hrs or Microwave) Step2->Step3 Step4 4. Validation (Chloranil Test) Step3->Step4 Step5 5. Cleavage (TFA / Scavengers) Step4->Step5

Optimized SPPS workflow for sterically hindered morpholine amino acids.

Comparative Data: Standard vs. Dimethylated Morpholine

To justify the increased synthetic complexity of the 5,5-dimethyl variant, we must quantify its comparative advantages in drug design.

Table 2: Comparative Profiling of Cyclic Amino Acids
ParameterMorpholine-3-carboxylic acid5,5-Dimethylmorpholine-3-carboxylic acid
Steric Hindrance LowHigh (Thorpe-Ingold effect)
Metabolic Stability Moderate (susceptible to ring oxidation)High (C5 protected from CYP450)
SPPS Coupling Kinetics Moderate (1-2 hours)Slow (Requires HATU/HOAt, 4-12 hours)
Conformational Rigidity Flexible chair conformationLocked chair conformation
Primary Application General peptidomimeticsProtease-resistant CNS therapeutics

Conclusion

The strategic utilization of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride represents a sophisticated approach to modern drug discovery. By understanding the causality between its sterically hindered, conformationally locked structure and its biological stability, researchers can engineer next-generation peptidomimetics with superior pharmacokinetic profiles. The self-validating protocols outlined above ensure that the inherent synthetic challenges of this bulky scaffold are systematically overcome, ensuring high-yield and high-purity therapeutic candidates.

References

  • [3] Sladojevich, F., Trabocchi, A., & Guarna, A. Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [1] Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - National Institutes of Health. Available at:[Link]

  • [2] Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC - National Institutes of Health. Available at:[Link]

  • [5] Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science - ACS Publications. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5-Dimethylmorpholine-3-carboxylic acid Hydrochloride

Abstract This technical guide provides a comprehensive, chemically sound, and practical pathway for the synthesis of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, a heterocyclic scaffold of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, chemically sound, and practical pathway for the synthesis of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While a direct, documented synthesis of this specific molecule is not prevalent in published literature, this document outlines a robust, multi-step approach derived from established and reliable organic chemistry principles. The proposed pathway begins with readily available starting materials and proceeds through logical, high-yielding transformations. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Strategic Overview

The morpholine ring is a "privileged structure" in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent drug molecules. The addition of a gem-dimethyl group at the C-5 position introduces conformational rigidity and steric bulk, while the C-3 carboxylic acid provides a crucial handle for further derivatization or for mimicking an amino acid moiety.

The synthetic strategy detailed herein is built upon a convergent and logical design, leveraging fundamental reactions to construct the target molecule efficiently. The core of the morpholine ring is assembled via an initial N-alkylation followed by an acid-catalyzed intramolecular cyclization. Subsequent saponification and salt formation yield the final hydrochloride product.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward synthetic plan. The hydrochloride salt is trivially formed from the free base. The carboxylic acid can be obtained from the hydrolysis of a corresponding ester, which simplifies purification and handling. The core morpholine ring is constructed via an intramolecular cyclization of a linear amino alcohol precursor. This precursor, in turn, is synthesized by coupling the two key fragments: 2-amino-2-methyl-1-propanol, which provides the C5, C6, and the gem-dimethyl scaffold, and an ethyl haloacetate, which provides the C2, C3, and the carboxylate functionality.

G Target 5,5-Dimethylmorpholine-3-carboxylic acid HCl FreeBase 5,5-Dimethylmorpholine-3-carboxylic acid Target->FreeBase HCl addition Ester Ethyl 5,5-dimethylmorpholine-3-carboxylate FreeBase->Ester Ester Hydrolysis Precursor Ethyl 2-((1-hydroxy-2-methylpropan-2-yl)amino)acetate Ester->Precursor Intramolecular Cyclization SM1 2-Amino-2-methyl-1-propanol Precursor->SM1 N-Alkylation SM2 Ethyl bromoacetate Precursor->SM2

Figure 1: Retrosynthetic analysis of the target compound.

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis is a four-step process designed for scalability and efficiency. Each step is detailed below with explanations for the chosen conditions.

G cluster_0 Overall Synthetic Pathway SM1 2-Amino-2-methyl-1-propanol plus1 + Intermediate1 Intermediate A Ethyl 2-((1-hydroxy-2-methylpropan-2-yl)amino)acetate SM1->Intermediate1 SM2 Ethyl Bromoacetate plus1->Intermediate1 SM2->Intermediate1 Intermediate2 Intermediate B Ethyl 5,5-dimethylmorpholine-3-carboxylate Intermediate1->Intermediate2 Step 2 H₂SO₄ Intermediate3 Intermediate C 5,5-Dimethylmorpholine-3-carboxylic acid Intermediate2->Intermediate3 Step 3 NaOH, H₂O FinalProduct Final Product 5,5-Dimethylmorpholine-3-carboxylic acid HCl Intermediate3->FinalProduct Step 4 HCl/IPA

Figure 2: Forward synthesis workflow.

Step 1: Synthesis of Ethyl 2-((1-hydroxy-2-methylpropan-2-yl)amino)acetate (Intermediate A)

This step involves the nucleophilic substitution (N-alkylation) of the primary amine in 2-amino-2-methyl-1-propanol with ethyl bromoacetate.

  • Rationale: A slight excess of the starting amine is used to minimize the potential for dialkylation, a common side reaction where the secondary amine product reacts with another molecule of ethyl bromoacetate. Potassium carbonate is chosen as a mild, inexpensive base to neutralize the HBr formed during the reaction. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-2-methyl-1-propanol (44.5 g, 0.5 mol, 1.2 eq) and anhydrous potassium carbonate (86.4 g, 0.625 mol, 1.5 eq).

  • Add 500 mL of anhydrous acetonitrile and stir the suspension.

  • Add ethyl bromoacetate (69.6 g, 0.417 mol, 1.0 eq) dropwise over 30 minutes at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the oil via vacuum distillation or column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) to afford Intermediate A as a clear, viscous oil.

Step 2: Synthesis of Ethyl 5,5-dimethylmorpholine-3-carboxylate (Intermediate B)

This key step involves an acid-catalyzed intramolecular cyclization (etherification) to form the morpholine ring.

  • Rationale: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates the hydroxyl group, converting it into a good leaving group (water). The secondary amine then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to close the six-membered ring. The reaction is heated to overcome the activation energy for dehydration.

G Start Intermediate A Protonated Protonated Alcohol Start->Protonated + H⁺ Cyclized Cyclized Intermediate (Oxonium Ion) Protonated->Cyclized - H₂O (Intramolecular Sₙ2) Product Intermediate B Cyclized->Product - H⁺

Figure 3: Mechanism for acid-catalyzed cyclization.

Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (or drying tube), dissolve Intermediate A (52.5 g, 0.3 mol) in 250 mL of toluene.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly and carefully add concentrated sulfuric acid (5.9 g, 0.06 mol, 0.2 eq) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110°C) for 4-6 hours. If using a Dean-Stark trap, water will be collected azeotropically.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate (200 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Intermediate B.

  • Purify by vacuum distillation to obtain the product as a colorless to pale yellow oil.

Step 3: Synthesis of 5,5-Dimethylmorpholine-3-carboxylic acid (Intermediate C)

This transformation is a standard saponification of the ethyl ester to the corresponding carboxylic acid.

  • Rationale: Sodium hydroxide in an aqueous alcohol solution is a standard and highly effective method for ester hydrolysis.[1] The alcohol (ethanol) acts as a co-solvent to ensure miscibility of the organic ester and the aqueous base. Heating accelerates the rate of this typically slow reaction. Subsequent acidification with a strong acid like HCl protonates the carboxylate salt to yield the free carboxylic acid.

Protocol:

  • Dissolve Intermediate B (43.8 g, 0.25 mol) in 250 mL of ethanol in a 1 L round-bottom flask.

  • Add a solution of sodium hydroxide (15 g, 0.375 mol, 1.5 eq) in 125 mL of deionized water.

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours, until TLC or LC-MS analysis indicates complete consumption of the starting ester.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (2 x 100 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow addition of concentrated HCl.

  • A white precipitate may form. If not, extract the product into a suitable organic solvent like ethyl acetate (3 x 150 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate C as a white solid. The product can be further purified by recrystallization (e.g., from ethanol/water).

Step 4: Synthesis of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride (Final Product)

The final step is the formation of the hydrochloride salt to improve the stability and handling characteristics of the final compound.

  • Rationale: The formation of a hydrochloride salt is a standard procedure for amine-containing compounds. It converts the often-oily or hygroscopic free base into a stable, crystalline, and more easily handled solid. Isopropanol is a good solvent for this process, as the free base is soluble, but the hydrochloride salt is typically much less soluble, allowing for precipitation.

Protocol:

  • Suspend the purified Intermediate C (34.8 g, 0.2 mol) in 300 mL of isopropanol (IPA).

  • Stir the suspension and add a 5-6 M solution of HCl in isopropanol dropwise until the pH of the solution is ~1 (as tested with wetted pH paper).

  • Stir the resulting mixture at room temperature for 1-2 hours. A thick white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold isopropanol (50 mL) and then with diethyl ether (50 mL).

  • Dry the product in a vacuum oven at 40-50°C to a constant weight to yield the final 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride.

Quantitative Data and Characterization

The following table summarizes the key chemical properties and representative (expected) data for the synthesis. Actual yields may vary based on experimental conditions and purification efficiency.

ParameterIntermediate AIntermediate BIntermediate CFinal Product
IUPAC Name Ethyl 2-((1-hydroxy-2-methylpropan-2-yl)amino)acetateEthyl 5,5-dimethylmorpholine-3-carboxylate5,5-Dimethylmorpholine-3-carboxylic acid5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride
Formula C₉H₁₉NO₃C₉H₁₇NO₃C₇H₁₃NO₃C₇H₁₄ClNO₃
Mol. Weight 189.25 g/mol 187.23 g/mol 159.18 g/mol 195.64 g/mol
Appearance Clear, viscous oilColorless oilWhite solidWhite crystalline solid
Typical Yield 75-85%80-90%90-98%>95%
Purity (HPLC) >95%>98%>99%>99%

Safety and Handling

  • Ethyl bromoacetate: Is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Concentrated Sulfuric Acid & HCl: Are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to solvent/water slowly, never the other way around.

  • Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.

  • All reactions should be performed in a fume hood. Standard laboratory safety procedures should be followed at all times.

Conclusion

This guide presents a logical and robust four-step synthesis for 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride from inexpensive, commercially available starting materials. The pathway relies on fundamental and well-understood organic reactions, making it amenable to scale-up and adaptable for the synthesis of related analogues. The detailed protocols and mechanistic rationale provide researchers with a solid foundation for producing this valuable heterocyclic building block for applications in pharmaceutical research and development.

References

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. This reference, while not directly describing the target molecule, provides context on the synthesis of complex morpholine derivatives.

  • BenchChem. (2025). An In-Depth Technical Guide to 5,5-Dimethylmorpholin-3-one: Discovery and History. This guide details the synthesis of a closely related precursor, 5,5-Dimethylmorpholin-3-one, from 2-amino-2-methyl-1-propanol, supporting the choice of starting material.

  • Organic Syntheses. Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). This procedure provides examples of reactions involving amino alcohols, which are analogous to the starting material used in this guide.

  • Wrobel, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. This article discusses the synthesis of morpholinone derivatives as intermediates for more complex molecules.

  • Farkas, S., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. This paper details the synthesis of morpholine-3-carboxylic acid derivatives, albeit using a solid-phase approach starting from serine.

  • Organic Chemistry Portal. Synthesis of morpholines. Provides a collection of modern methods for the synthesis of the morpholine ring system.

  • Sipőcz, T., et al. (2021). Synthesis of 3‐O‐Carboxyalkyl Morphine Derivatives and Characterization of Their Acid‐Base Properties. This paper describes the hydrolysis of esters to carboxylic acids in the context of complex molecules.

Sources

Foundational

A Technical Guide to the In Vitro Mechanistic Elucidation of 5,5-Dimethylmorpholine-3-carboxylic Acid Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the in vitro mechanism of action of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride. As of t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the in vitro mechanism of action of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride. As of the date of this publication, there is a notable absence of comprehensive studies on the biological activity of this specific molecule in publicly available scientific literature.[1] This document, therefore, serves as a forward-looking guide, presenting a scientifically-grounded, hypothesized mechanism of action and a detailed experimental framework for its validation. We will proceed under the hypothesis that the structural features of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, specifically its cyclic amino acid-like scaffold, suggest a potential interaction with ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This guide provides the theoretical basis for this hypothesis and a suite of detailed in vitro protocols designed to rigorously test it, offering a clear path for the characterization of this novel chemical entity.

Introduction: The Case for a Glutamatergic Target

The morpholine ring is a "privileged structure" in medicinal chemistry, found in a wide array of biologically active compounds.[1][2] When combined with a carboxylic acid moiety, as in 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, the resulting molecule bears a structural resemblance to amino acid neurotransmitters. This similarity forms the basis of our central hypothesis: that this compound may function as a modulator of glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system.[3][4]

The NMDA receptor, a key subtype of ionotropic glutamate receptors, is a particularly compelling putative target.[5] It plays a critical role in synaptic plasticity, learning, and memory.[5] Its dysfunction is implicated in numerous neurological disorders, making it a high-value target for therapeutic development.[6] The NMDA receptor possesses multiple distinct binding sites, including the glutamate binding site on the GluN2 subunit and the co-agonist glycine/D-serine binding site on the GluN1 subunit, offering several possibilities for modulation.[7][8]

This guide will outline a systematic, multi-tiered approach to investigate the potential interaction of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride with NMDA receptors. The proposed workflow is designed to first establish binding, then characterize the functional consequence of that binding, and finally, to provide a detailed electrophysiological profile of its activity.

Proposed Mechanism of Action and Investigational Workflow

We hypothesize that 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride acts as a competitive antagonist at the glutamate or co-agonist binding site of the NMDA receptor. This antagonism would prevent channel opening in response to endogenous ligands, thereby reducing calcium influx and downstream signaling.

To systematically investigate this hypothesis, the following workflow is proposed:

G cluster_0 Tier 1: Binding Characterization cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Detailed Electrophysiological Profiling cluster_3 Outcome a Radioligand Binding Assay b Calcium Imaging Assay a->b If Binding Confirmed c Whole-Cell Patch-Clamp Electrophysiology b->c If Functional Activity Detected d Mechanism of Action Elucidation c->d Comprehensive Data Analysis

Caption: A tiered workflow for the in vitro characterization of a novel compound.

Tier 1: Radioligand Binding Assays

3.1 Rationale

The initial and most fundamental question is whether 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride physically interacts with the NMDA receptor. Radioligand binding assays are a robust and high-throughput method to determine this.[9] These assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity for a specific receptor binding site.[9][10] By performing competitive binding assays against radiolabeled ligands for the glutamate and glycine binding sites, we can determine if our compound of interest binds to either of these sites and with what affinity (Ki).

3.2 Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for glutamate receptor binding.[10][11]

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • Set up assay tubes or a 96-well filter plate.[9]

    • To each well, add:

      • A fixed concentration of radiolabeled ligand (e.g., [³H]CGP-39653 for the glutamate site or [³H]DCKA for the glycine site).

      • A range of concentrations of the unlabeled test compound (5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride) or a known competitor (for positive control).

      • Cell membrane preparation.

    • For non-specific binding control wells, add a high concentration of an unlabeled known ligand.

    • Incubate at room temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.[9]

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Parameter Description
IC₅₀ Concentration of the test compound that displaces 50% of the radiolabeled ligand.
Ki Inhibitory constant, a measure of the affinity of the compound for the receptor.

Tier 2: High-Throughput Functional Screening - Calcium Imaging

4.1 Rationale

Once binding is confirmed, the next step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in some other way? NMDA receptors are calcium-permeable ion channels.[12][13] Therefore, we can measure receptor activation by monitoring changes in intracellular calcium concentration using fluorescent indicators. A calcium imaging assay provides a high-throughput method to screen for functional activity.[6][7][14]

4.2 Experimental Protocol: Fluo-4 Based Calcium Imaging Assay

This protocol is based on established high-throughput screening methods for NMDA receptors.[6][7][14]

  • Cell Preparation:

    • Seed HEK293 cells expressing the NMDA receptor subunits of interest onto 384-well black-walled, clear-bottom plates.[14]

    • Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye dispersal.

    • Remove the cell culture medium and add the dye loading buffer to the cells.

    • Incubate the plate in the dark at 37°C for 45-60 minutes.

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Compound Addition and Fluorescence Measurement:

    • Utilize a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • To test for antagonist activity:

      • Add varying concentrations of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride to the wells and incubate for a short period.

      • Add a fixed, sub-maximal concentration of NMDA and glycine to stimulate the receptors.

    • To test for agonist activity:

      • Add varying concentrations of the test compound directly to the wells.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.

    • For antagonist mode, plot the % inhibition of the agonist response versus the log concentration of the test compound to determine the IC₅₀.

    • For agonist mode, plot the fluorescence response versus the log concentration of the test compound to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Tier 3: Detailed Electrophysiological Characterization

5.1 Rationale

While calcium imaging provides excellent data on the overall functional effect, whole-cell patch-clamp electrophysiology is the gold standard for characterizing the detailed biophysical effects of a compound on an ion channel.[15][16][17] This technique offers unparalleled temporal and voltage resolution, allowing for a precise determination of the mechanism of antagonism (e.g., competitive vs. non-competitive), use-dependency, and effects on channel kinetics.[12][15]

G cluster_0 Whole-Cell Patch-Clamp Setup Cell Cell Amplifier Amplifier Cell->Amplifier Current Measurement Pipette Recording Pipette Pipette->Cell Giga-seal Formation

Caption: A simplified diagram of a whole-cell patch-clamp recording configuration.

5.2 Experimental Protocol: Whole-Cell Voltage-Clamp Recordings

This protocol outlines the general steps for recording NMDA receptor currents.[15][16]

  • Preparation:

    • Prepare transfected HEK293 cells on glass coverslips.

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.[16]

    • Fill the pipette with an intracellular solution containing a cesium salt to block potassium channels.

  • Obtaining a Recording:

    • Under visual guidance, approach a cell with the recording pipette while applying positive pressure.

    • Upon touching the cell, release the positive pressure to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical access to the entire cell.[15]

  • Recording and Data Acquisition:

    • Clamp the cell membrane at a negative holding potential (e.g., -70 mV).

    • Apply NMDA receptor agonists (glutamate and glycine) via the perfusion system to evoke an inward current.

    • After establishing a stable baseline response, co-apply the agonist solution with varying concentrations of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride.

    • To determine if the antagonism is competitive, generate a full agonist dose-response curve in the absence and presence of a fixed concentration of the test compound. A rightward shift in the EC₅₀ with no change in the maximal response is indicative of competitive antagonism.

    • Wash out the compound to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents.

    • Calculate the percentage of inhibition at each concentration of the test compound.

    • Plot the % inhibition versus the log concentration to determine the IC₅₀.

    • Analyze the agonist dose-response curves using Schild regression to confirm competitive antagonism and determine the pA₂ value.

Conclusion

While the biological activity of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride remains to be publicly documented, its chemical structure provides a compelling rationale for investigating its potential role as a modulator of NMDA receptors. The multi-tiered experimental plan detailed in this guide—progressing from binding assays to functional screening and culminating in detailed electrophysiological characterization—provides a rigorous and efficient pathway to elucidate its in vitro mechanism of action. The successful execution of these protocols will not only characterize this novel compound but will also provide critical insights for its potential future development as a research tool or therapeutic agent.

References

  • JoVE. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. (2018). Available at: [Link]

  • Chen, P. E. & Wyllie, D. J. A. L-Thiomorpholine-3-carboxylic acid bioactivation. PubMed. (1993). Available at: [Link]

  • Krupp, J. J., et al. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PMC. (2019). Available at: [Link]

  • JoVE. NMDA-receptor Study Protocol. Journal of Visualized Experiments. (2018). Available at: [Link]

  • ResearchGate. A Novel Binding Assay For Metabotropic Glutamate Receptors Using [3H] ʟ-Quisqualic Acid And Recombinant Receptors. ResearchGate. (1998). Available at: [Link]

  • Google Patents. A high-throughput assay method for identifying allosteric nmda receptor modulators. (2015).
  • NextSDS. methyl 5,5-dimethylmorpholine-3-carboxylate — Chemical Substance Information. Available at: [Link]

  • ACS Publications. Energetics of Glutamate Binding to an Ionotropic Glutamate Receptor. Journal of Physical Chemistry B. (2017). Available at: [Link]

  • Salussolia, C. L., et al. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. PMC. (2019). Available at: [Link]

  • Wiley Online Library. In vitro metabolic fate of the synthetic cannabinoid receptor agonists. Journal of Mass Spectrometry. (2022). Available at: [Link]

  • AXOL Bioscience. Whole Cell Patch Clamp Protocol. Available at: [Link]

  • NCBI. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (1989). Available at: [Link]

  • Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. (2021). Available at: [Link]

  • Canada's Drug Agency. Detection of Anti-Glutamate Receptor (NMDA). (2014). Available at: [Link]

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available at: [Link]

  • ResearchGate. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports. (2017). Available at: [Link]

  • ACS Publications. Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells. Journal of the American Chemical Society. (2014). Available at: [Link]

  • ResearchGate. Mechanism of Short Term Anti-Inflammatory Effect of 5,5-Dimethyl-1-Pyrroline N-Oxide. Free Radical Biology and Medicine. (2016). Available at: [Link]

  • ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. (2021). Available at: [Link]

  • Gong, Y., et al. Anti-NMDA receptor encephalitis: a review of mechanistic studies. PMC. (2016). Available at: [Link]

  • ResearchGate. Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures. Annals of Neurology. (2016). Available at: [Link]

  • PNAS. Structural views of the ligand-binding cores of a metabotropic glutamate receptor complexed with an antagonist and both. Proceedings of the National Academy of Sciences. (2002). Available at: [Link]

  • Life Science Alliance. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis. Life Science Alliance. (2024). Available at: [Link]

  • Longdom Publishing. Critical Regulation of Calcium Signaling and NMDA-type Glutamate. Journal of Anesthesia & Clinical Research. (2011). Available at: [Link]

  • eScholarship. Energetics of Glutamate Binding to an Ionotropic Glutamate Receptor. eScholarship. (2017). Available at: [Link]

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Exploratory

5,5-Dimethylmorpholine-3-carboxylic Acid Hydrochloride: A Conformationally Restricted Scaffold in Advanced Drug Discovery

Executive Summary In the modern landscape of rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of conformationally restricted s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of conformationally restricted scaffolds. 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride has emerged as a highly versatile, non-natural amino acid building block. By combining the hydrophilicity of a morpholine core with the severe steric constraints of a gem-dimethyl group, this scaffold serves as a powerful tool for overcoming metabolic liabilities and enforcing specific secondary structures in peptidomimetics and small-molecule inhibitors.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and validated synthetic workflows associated with this critical molecular scaffold.

Physicochemical Profiling

The physical and structural parameters of a building block dictate its behavior in both synthetic workflows and biological systems. The hydrochloride salt form is preferred commercially due to its enhanced stability, preventing the spontaneous formation of diketopiperazines or undesired auto-polymerization that can occur with free secondary amino acids.

PropertySpecification
Chemical Name 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride
CAS Registry Number 1796909-80-2
Molecular Formula (Salt) C₇H₁₄ClNO₃ (Base: C₇H₁₃NO₃)[1]
Molecular Weight (Salt) 195.64 g/mol [1]
Molecular Weight (Base) 159.18 g/mol [1]
Core Structure 1,4-Oxazinane (Morpholine) heterocycle
Key Functional Groups C3-Carboxylic acid, C4-Secondary amine, C5-gem-Dimethyl

Structural Rationale & Causality in Drug Design

As Application Scientists, we do not select scaffolds arbitrarily; every functional group must serve a mechanistic purpose. The architecture of 5,5-dimethylmorpholine-3-carboxylic acid is engineered to address three specific challenges in drug discovery:

A. The Morpholine Core: ADME Optimization

The morpholine ring is a privileged pharmacophore used extensively to improve the aqueous solubility and absorption profiles of lipophilic drug candidates[2]. The ethereal oxygen (position 1) acts as a strong hydrogen bond acceptor, lowering the overall lipophilicity (LogP) of the molecule compared to its piperidine analogs, thereby improving oral bioavailability.

B. The C3-Carboxylic Acid: Peptidomimetic Anchoring

The carboxylic acid at the C3 position allows this molecule to act as a bioisosteric replacement for natural amino acids like proline or serine. When incorporated into a peptide backbone or a small-molecule inhibitor, the cyclic nature of the morpholine ring restricts the ϕ and ψ dihedral angles, forcing the molecule into specific secondary structures (such as β -turns) that are critical for high-affinity receptor binding[2].

C. The Gem-Dimethyl Effect: Conformational Locking and Metabolic Evasion

The most defining feature of this scaffold is the addition of two methyl groups at the C5 position. This induces the Thorpe-Ingold effect (or gem-dimethyl effect)[3], which provides two profound advantages:

  • Conformational Rigidity: The severe steric bulk of the gem-dimethyl group restricts the ring-flipping of the morpholine core, locking it into a highly specific, low-energy chair conformation[3]. This pre-organizes the molecule, reducing the entropic penalty required to bind to a target active site (e.g., in the development of Hepatitis B Virus capsid inhibitors)[4].

  • CYP450 Shielding: The α -carbons adjacent to the nitrogen atom in morpholine rings are highly susceptible to oxidative dealkylation by Cytochrome P450 enzymes in the liver. The C5 gem-dimethyl groups sterically shield this vulnerable C-H bond, dramatically decreasing the intrinsic metabolic clearance rate and extending the in vivo half-life of the drug candidate[5].

Experimental Workflows: Synthesis & Validation

To successfully utilize 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride in library synthesis, the secondary amine must be carefully managed. The following protocol outlines a self-validating system for N-protection and subsequent amide coupling, designed to prevent unwanted side reactions.

Protocol: N-Boc Protection and Sequential Amide Coupling

Phase 1: N-Boc Protection (Self-Validating Step)

  • Causality: The starting material is an HCl salt. Attempting direct amide coupling without protecting the C4 nitrogen will result in rapid self-condensation. We utilize a biphasic basic system to neutralize the salt and selectively protect the amine.

  • Methodology:

    • Suspend 5,5-dimethylmorpholine-3-carboxylic acid HCl (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and H₂O.

    • Add Triethylamine (TEA, 3.0 eq) dropwise at 0 °C to neutralize the HCl and liberate the free amine. The solution should become homogeneous.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

    • Warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1) using a Ninhydrin stain. The complete disappearance of the primary/secondary amine spot (which stains deep pink/purple) confirms 100% conversion to the N-Boc protected derivative.

    • Acidify the aqueous layer to pH 3 using 1M KHSO₄ and extract with Ethyl Acetate to isolate the pure N-Boc acid.

Phase 2: Sterically Hindered Amide Coupling

  • Causality: The C3 carboxylic acid is adjacent to the bulky C5 gem-dimethyl group and the N-Boc group. Standard coupling reagents (like EDC/HOBt) often fail here due to steric clash. We must use HATU, which forms a highly reactive HOAt-ester intermediate capable of overcoming this steric barrier.

  • Methodology:

    • Dissolve the N-Boc protected acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0 °C.

    • Add HATU (1.2 eq) in one portion. Stir for 15 minutes at 0 °C, then allow to warm to room temperature for 4 hours.

    • Validation Checkpoint: Perform LC-MS analysis on an aliquot of the crude mixture. The presence of the desired product mass [M+H]+ and the total consumption of the HOAt-ester intermediate mass indicate a successful, complete coupling.

Systems-Level Impact in Drug Discovery

The integration of the 5,5-dimethylmorpholine scaffold into a drug discovery pipeline creates a cascading series of structural and metabolic benefits, ultimately leading to a highly optimized clinical candidate.

G N1 5,5-Dimethylmorpholine- 3-carboxylic acid N2 N-Boc Protection & Amide Coupling N1->N2 Synthetic Workflow N3 Thorpe-Ingold Effect (Conformational Lock) N2->N3 Structural Rigidity N4 Steric Shielding (CYP450 Evasion) N2->N4 Metabolic Stability N5 Optimized Drug Candidate (High Affinity & Half-Life) N3->N5 Pre-organized Binding N4->N5 Reduced Clearance

Workflow demonstrating the structural and metabolic advantages of the 5,5-dimethylmorpholine scaffold.

References

  • BLD Pharm. "1544577-76-5 | Methyl 4-methylmorpholine-3-carboxylate". Source: BLD Pharm.
  • ChemBuyersGuide. "BLD Pharmatech Co., Limited (Page 214)". Source: ChemBuyersGuide.
  • ResearchGate. "Synthesis and antibacterial activity of (1-aryl-1, 2, 3-triazol-4-yl) methyl esters of morpholine-3-carboxylic acid". Source: ResearchGate.
  • ACS Publications. "Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors". Source: Journal of Medicinal Chemistry.
  • Canadian Journal of Chemistry. "Morpholines: stereochemistry and preferred steric course of quaternization". Source: Canadian Science Publishing.
  • PubMed. "Simultaneous Assessment of Clearance, Metabolism, Induction, and Drug-Drug Interaction Potential Using a Long-Term In Vitro Liver Model for a Novel Hepatitis B Virus Inhibitor". Source: National Institutes of Health.

Sources

Foundational

A Strategic Guide to Unveiling the Biological Potential of 5,5-Dimethylmorpholine-3-carboxylic Acid Hydrochloride: A First-Pass Screening Cascade

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The morpholine ring is a well-established "privileged structure" in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its favorable physicochemical properties often impart improved solubility and metabolic stability to parent compounds.[3] 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is a novel compound built upon this promising scaffold. While its specific biological activities are currently uncharacterized in public literature, its structural features warrant a systematic investigation. This guide outlines a comprehensive, tiered approach to conducting a preliminary biological evaluation of this compound, from initial in vitro cytotoxicity and antimicrobial screening to preliminary in vivo toxicity assessments. The protocols and workflows detailed herein are designed to be self-validating and provide a robust foundation for go/no-go decisions in an early-stage drug discovery campaign.

Introduction: The Rationale for Investigation

The morpholine heterocycle is a cornerstone in the design of bioactive compounds, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and central nervous system modulation.[1][4][5] The presence of the carboxylic acid moiety at the 3-position and gem-dimethyl substitution at the 5-position of the morpholine ring in 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride presents a unique chemical entity. The carboxylic acid offers a potential point for hydrogen bonding or salt bridge formation with biological targets, while the dimethyl groups may influence the compound's conformation and metabolic stability.

This guide provides a strategic workflow for the initial biological characterization of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride. The proposed screening cascade is designed to efficiently identify any significant biological activity and provide a preliminary assessment of the compound's therapeutic potential.

Physicochemical Characterization: The Foundation of Biological Testing

Prior to any biological evaluation, a thorough physicochemical characterization of the test compound is imperative. This ensures the integrity of the experimental results and aids in the interpretation of biological data.

Table 1: Known Properties of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride

PropertyValueSource
Molecular FormulaC7H14ClNO3N/A
Molecular Weight195.65 g/mol
Physical FormSolid
PurityTypically ≥97%
StorageRoom Temperature

Recommended Preliminary Characterization:

  • Purity Confirmation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm purity and identity.

  • Solubility Determination: Assess solubility in common biological buffers (e.g., PBS) and organic solvents (e.g., DMSO) used for stock solutions.

  • Stability Assessment: Preliminary assessment of stability in the chosen vehicle over the duration of the planned experiments.

In Vitro Screening Cascade: A Multi-pronged Approach

In vitro assays are the cornerstone of early-stage drug discovery, offering a controlled environment to assess the biological effects of a compound.[6][7] This section outlines a proposed workflow for the initial in vitro evaluation of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride.

In_Vitro_Workflow Compound 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Compound->Antimicrobial Target_Hypothesis Hypothesis-Driven Target-Based Assay Compound->Target_Hypothesis Results Data Analysis & Interpretation Cytotoxicity->Results Antimicrobial->Results Target_Hypothesis->Results

Caption: Proposed in vitro screening workflow.

General Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[8] It measures the metabolic activity of cells, which is an indicator of their health and proliferation. This initial screen is crucial to determine the compound's general toxicity to mammalian cells.

Experimental Protocol: MTT Assay [8]

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., HeLa) and a normal human fibroblast cell line (e.g., MRC-5) in separate 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the cell culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50).

Table 2: Hypothetical MTT Assay Results

Cell LineIC50 (µM)
HeLa (Cancer)25.4
MRC-5 (Normal)> 100
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Given that many morpholine derivatives exhibit antimicrobial properties, assessing the compound's activity against a panel of bacteria and fungi is a logical step.[4][9] The broth microdilution method is a standard technique for determining the MIC.[8]

Experimental Protocol: Broth Microdilution Assay [8]

  • Preparation of Bacterial/Fungal Inoculum:

    • Grow cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the logarithmic phase.

    • Adjust the turbidity of the inoculum to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Include a positive control (microorganisms with no compound) and a negative control (broth only).

    • Incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Hypothetical Antimicrobial Screening Results

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli> 128
Candida albicans64

Preliminary In Vivo Evaluation: A First Look at Systemic Effects

Should the in vitro screening reveal promising activity and low cytotoxicity, a preliminary in vivo assessment is warranted to understand the compound's behavior in a whole organism.[10][11]

In_Vivo_Workflow Promising_In_Vitro Promising In Vitro Data Acute_Toxicity Acute Toxicity Study (Limit Dose Test) Promising_In_Vitro->Acute_Toxicity Observation Clinical Observation & Weight Monitoring Acute_Toxicity->Observation Necropsy Gross Necropsy & Histopathology Observation->Necropsy MTD Maximum Tolerated Dose (MTD) Estimation Necropsy->MTD

Caption: Proposed preliminary in vivo evaluation workflow.

Acute Oral Toxicity: Limit Dose Test

The limit test provides initial information on the acute toxicity of a substance with a minimal number of animals.[12]

Experimental Protocol: Limit Dose Test [12]

  • Animal Model:

    • Use a small group of healthy, young adult rodents (e.g., 5 mice or rats per sex).

  • Dosing:

    • Administer a single high dose of the compound (e.g., 2000 mg/kg) by oral gavage. The vehicle should be the same as intended for future efficacy studies.

  • Observation:

    • Observe the animals closely for the first few hours post-dosing and then daily for 14 days.

    • Record any signs of toxicity, such as changes in behavior, posture, gait, and respiration.

    • Monitor body weight daily.

  • Endpoint:

    • At the end of the 14-day observation period, euthanize the surviving animals.

    • Conduct a gross necropsy on all animals (including any that died during the study) to identify any target organs of toxicity.

    • If no mortality is observed, the LD50 is considered to be greater than the tested dose.

Data Interpretation and Future Directions

The data generated from this preliminary screening cascade will provide a foundational understanding of the biological profile of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride.

  • High Cytotoxicity (Low IC50): If the compound shows potent cytotoxicity, especially against cancer cell lines with a good therapeutic window compared to normal cells, further investigation into its anticancer potential is warranted.

  • Selective Antimicrobial Activity: Potent and selective antimicrobial activity against specific pathogens would justify further studies to determine the mechanism of action and spectrum of activity.

  • Low In Vitro Activity and Low Toxicity: If the compound is largely inactive in the initial screens, it may be a candidate for further chemical modification to enhance potency or it could be deprioritized.

  • In Vivo Toxicity: The results of the acute toxicity study will be crucial for designing future efficacy studies, helping to establish a safe dose range.

Conclusion

While the biological activity of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is yet to be defined, its morpholine core provides a strong rationale for a thorough investigation. The systematic approach outlined in this guide, progressing from broad in vitro screening to preliminary in vivo assessment, offers a robust and efficient strategy to uncover its potential therapeutic value. The insights gained from these initial studies will be invaluable in guiding subsequent research and development efforts.

References

  • Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions.
  • Creative Bioarray. (n.d.). The Rise of In Vitro Testing in Drug Development.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • IQVIA Laboratories. (n.d.). In Vitro screening.
  • Velupillai, L., Dixit, P. P., Shingare, M. S., & Mane, D. V. (2015). Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. ResearchGate.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Yuan, Z., et al. (2017). Synthesis and Biological Evaluation of Morpholine-Substituted Diphenylpyrimidine Derivatives (Mor-DPPYs) as Potent EGFR T790M Inhibitors With Improved Activity Toward the Gefitinib-Resistant Non-Small Cell Lung Cancers (NSCLC). European Journal of Medicinal Chemistry, 133, 329-339.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Saggioro, F. P., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests.
  • InterBioTox. (n.d.). In vivo Toxicology.
  • Fiveable. (2025, August 15). 10.2 In vivo testing methods - Toxicology.
  • PMC - NIH. (n.d.). Toxicological screening.
  • NANO-TEST. (2026, February 23). In vivo testing of pharmaceuticals | Toxicological evaluation.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 5,5-Dimethylmorpholin-3-one: Discovery and History.
  • Sigma-Aldrich. (n.d.). 6,6-Dimethylmorpholine-3-carboxylicacidhydrochloride.
  • BLD Pharm. (n.d.). 1187928-88-6|(R)-Morpholine-3-carboxylic acid hydrochloride.
  • NextSDS. (n.d.). methyl 5,5-dimethylmorpholine-3-carboxylate — Chemical Substance Information.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • Chem-Impex. (n.d.). Morpholine-3-carboxylic acid.
  • MDPI. (2020, January 24). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • MilliporeSigma. (n.d.). (S)-morpholine-3-carboxylic acid AldrichCPR.

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Exploratory

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride cas number search and identification

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, a substituted morpholine derivative of significant interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound presents a unique scaffold for the development of novel therapeutic agents. This document details its identification, plausible synthetic routes, expected physicochemical and spectroscopic properties, and potential applications, drawing upon established methodologies for related morpholine-based structures.

Compound Identification and Core Data

The definitive identification of a chemical entity is paramount for research and development. 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is identified by the following key parameters:

Identifier Value Source
Chemical Name 5,5-Dimethylmorpholine-3-carboxylic acid hydrochlorideN/A
CAS Number 1796909-80-2Commercial Supplier Data
Molecular Formula C₇H₁₄ClNO₃Calculated
Molecular Weight 195.64 g/mol Calculated
Chemical Structure dot graph [layout=neato, scale=0.7, size="2,2"] { node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "O1" [label="O"]; "N1" [label="N"]; "C5" [label="C"]; "O2" [label="O"]; "O3" [label="O"]; "H1" [label="H"]; "Cl1" [label="Cl"]; "C1" -- "C2" [len=1.5]; "C2" -- "N1" [len=1.5]; "N1" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "O1" [len=1.5]; "O1" -- "C1" [len=1.5]; "C1" -- "C5" [len=1.5]; "C5" -- "O2" [style=double, len=1.5]; "C5" -- "O3" [len=1.5]; "O3" -- "H1" [len=1.5]; "N1" -- "H_N" [style=invis]; "H_N" [label="H+", shape=none]; "Cl1" [label="Cl-", shape=none]; } Figure 1: Chemical structure of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride.N/A

The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability. The gem-dimethyl substitution at the 5-position can enforce a specific ring conformation and provide steric bulk, which may influence binding to biological targets.

Plausible Synthetic Pathways

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the morpholine ring to reveal a key intermediate, which can be derived from a readily available starting material.

Retrosynthesis target 5,5-Dimethylmorpholine- 3-carboxylic acid hydrochloride intermediate1 5,5-Dimethylmorpholine- 3-carboxylic acid target->intermediate1 HCl addition intermediate2 N-(2-hydroxy-1,1-dimethylethyl)- 2-haloacetamide derivative intermediate1->intermediate2 Intramolecular cyclization start1 2-Amino-2-methyl-1-propanol intermediate2->start1 Acylation start2 Haloacetylating agent intermediate2->start2 Acylation

Caption: Retrosynthetic analysis of 5,5-Dimethylmorpholine-3-carboxylic acid.

Proposed Experimental Protocol

This proposed synthesis is a multi-step process starting from the commercially available 2-amino-2-methyl-1-propanol.

Step 1: Synthesis of an N-protected serine analog

A more advanced and stereocontrolled synthesis could be adapted from solid-phase methods used for similar structures.[1] This would involve the use of a protected serine derivative as a chiral starting material, allowing for the stereoselective synthesis of the target compound.

Step 2: Cyclization to form the morpholine ring

The key ring-forming step can be achieved through an intramolecular Williamson ether synthesis. This involves the N-acylation of 2-amino-2-methyl-1-propanol with a suitable haloacetylating agent, followed by base-mediated cyclization.[2]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Acylation: Cool the solution to 0°C using an ice bath. Slowly add a solution of a haloacetylating agent, such as chloroacetyl chloride (1.05 eq), in the same anhydrous solvent via the dropping funnel. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cyclization: Cool the reaction mixture again to 0°C. Slowly add a solution of a strong base, such as sodium hydroxide (2.2 eq), in water. After the addition, warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility in aqueous media.

Protocol:

  • Dissolve the purified 5,5-Dimethylmorpholine-3-carboxylic acid in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

SynthesisWorkflow cluster_synthesis Synthetic Workflow start 2-Amino-2-methyl-1-propanol acylation Acylation with Haloacetylating Agent start->acylation cyclization Base-mediated Intramolecular Cyclization acylation->cyclization purification Purification cyclization->purification salt_formation Hydrochloride Salt Formation purification->salt_formation final_product 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride salt_formation->final_product Applications cluster_applications Potential Applications target 5,5-Dimethylmorpholine- 3-carboxylic acid HCl peptidomimetics Peptidomimetic Scaffolds target->peptidomimetics Constrained Amino Acid Analog cns_drugs CNS Drug Discovery target->cns_drugs Favorable PK Properties enzyme_inhibitors Enzyme Inhibitors (e.g., mTOR) target->enzyme_inhibitors Carboxylic Acid Functionality

Caption: Potential applications of the target compound in drug discovery.

Conclusion

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride represents a valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is not widely published, its synthesis is achievable through established chemical transformations. Its structural features suggest significant potential for the development of novel therapeutics, particularly in the areas of peptidomimetics, CNS disorders, and enzyme inhibition. This guide provides a foundational understanding for researchers to synthesize, characterize, and explore the applications of this and related compounds.

References

  • An In-Depth Technical Guide to 5,5-Dimethylmorpholin-3-one: Discovery and History - Benchchem.
  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | ACS Combinatorial Science - ACS Publications. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • Mass Spectrometry in Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics | IntechOpen. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for dissolving 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride in cell culture media

Application Notes & Protocols Introduction: The Challenge of Incorporating Hydrochloride Salts into Buffered Media Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry, valued f...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Introduction: The Challenge of Incorporating Hydrochloride Salts into Buffered Media

Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry, valued for their favorable physicochemical properties that often enhance solubility and bioavailability.[1][2] 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is a member of this versatile class of heterocyclic compounds. As a hydrochloride salt, it is supplied in a crystalline, stable, and water-soluble form.

However, the very nature of it being a hydrochloride salt—the salt of a weak base and a strong acid—presents a distinct challenge when preparing solutions for cell culture. The dissolution of this compound in an aqueous environment liberates free hydrochloric acid (HCl), which can overwhelm the buffering capacity of standard cell culture media, leading to a significant and potentially cytotoxic drop in pH.[3]

This document provides a detailed, field-proven protocol for the effective dissolution of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride. It emphasizes methods to maintain physiological pH, ensure solution stability, and preserve the integrity of both the compound and the cell culture environment. The causality behind each experimental step is explained to empower researchers to adapt the protocol to their specific needs while upholding scientific rigor.

Physicochemical Properties & Pre-dissolution Analysis

A thorough understanding of the compound's properties and its interaction with the media's buffering system is paramount for successful solubilization.

Compound Characteristics

While specific experimental data for 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is not extensively published, properties can be inferred from structurally similar morpholine-carboxylic acid hydrochlorides.

PropertyData / ObservationSource
Molecular Formula C7H14ClNO3Inferred from structure
Molecular Weight 195.64 g/mol Inferred from structure
Physical Form White to pale yellow powder or crystals
Salt Type HydrochlorideN/A
Aqueous Solubility Expected to be high due to hydrochloride salt form[4]
The Critical Role of the Cell Culture Media Buffer

Standard mammalian cell culture media are precisely formulated to maintain a physiological pH, typically between 7.2 and 7.4, which is critical for cell viability and growth.[5][6] This stability is achieved through a combination of buffering systems.

  • Bicarbonate-CO₂ System: The primary buffer in most media is the sodium bicarbonate (NaHCO₃) system, which works in equilibrium with the carbon dioxide (CO₂) level in the incubator.[7] Dissolving an acidic compound like a hydrochloride salt will consume bicarbonate ions, leading to a drop in pH.[5]

  • HEPES Buffer: Many media formulations are supplemented with HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic buffer that provides additional buffering capacity independent of CO₂ levels, especially when cultures are handled outside the incubator.[8][9] HEPES has a pKa of ~7.3 at 37°C, making it highly effective in the physiological range.[9]

The addition of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride directly challenges these systems. Therefore, the protocol must be designed to allow these buffers to neutralize the added acid gradually and effectively.

Experimental Protocol: A Two-Stage Approach for pH Control

To ensure reproducibility and minimize pH shock to the culture medium, a two-stage protocol is mandated. First, a concentrated stock solution is prepared, which is then carefully diluted to the final working concentration in the complete cell culture medium.

Part A: Preparation of a Concentrated Stock Solution (e.g., 100 mM)

Rationale: Preparing a high-concentration stock solution allows for the addition of a minimal volume to the final culture, thereby reducing the potential for solvent-induced artifacts and minimizing the initial pH impact on a large volume of media. Sterile, cell culture-grade water is the recommended solvent for hydrochloride salts.

Materials:

  • 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride powder

  • Sterile, cell culture-grade water (or sterile PBS)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and sterile syringe

Methodology:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Calculation: Determine the mass of the compound required for your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight (195.64 g/mol )] / 1000

    • Example (for 10 mL of a 100 mM stock): Mass = 100 mM x 10 mL x 195.64 / 1000 = 195.64 mg

  • Weighing: Accurately weigh the calculated mass of the powder and transfer it to a sterile conical tube.

  • Dissolution: Add approximately 80% of the final desired volume of sterile water to the tube. Cap securely and vortex for 1-2 minutes. The compound should readily dissolve.

    • Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath can be applied. Ensure the solution returns to room temperature before proceeding.

  • Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL). Mix thoroughly.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a new, sterile, and clearly labeled conical tube. This step removes any potential microbial contaminants or undissolved micro-particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C for short-term (up to 3 months) or -80°C for long-term storage (up to 1 year) to prevent degradation from repeated freeze-thaw cycles.[10]

G cluster_0 Part A: Stock Solution Workflow calc 1. Calculate Mass (e.g., 195.64 mg for 10mL of 100mM) weigh 2. Weigh Compound (Aseptic Technique) calc->weigh dissolve 3. Add Solvent & Vortex (Sterile Water or PBS) weigh->dissolve qs 4. Adjust to Final Volume dissolve->qs filter 5. Sterile Filter (0.22 µm Syringe Filter) qs->filter store 6. Aliquot & Store (-20°C or -80°C) filter->store

Diagram 1. Workflow for preparing a sterile, concentrated stock solution.
Part B: Preparation of the Final Working Solution in Cell Culture Media

Rationale: This step is the most critical for maintaining pH. The stock solution is added to the complete medium in a manner that allows the media's buffering system to neutralize the acidity without being overwhelmed.

Materials:

  • Prepared stock solution of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride

  • Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)[11][12]

  • Sterile conical tubes

  • Calibrated micropipettes and sterile tips

  • Calibrated pH meter with a sterile probe (optional, but highly recommended)

  • Sterile 1N NaOH and 1N HCl for pH adjustment (if necessary)

Methodology:

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C. Temperature can affect pH and solubility.[7]

  • Calculate Dilution: Determine the volume of stock solution required to achieve the final desired concentration in your medium.

    • Formula: V₁M₁ = V₂M₂

    • Example (for 50 mL of medium with a final concentration of 100 µM from a 100 mM stock):

      • V₁ = (V₂ x M₂) / M₁

      • V₁ = (50 mL x 100 µM) / 100,000 µM = 0.05 mL = 50 µL

  • Controlled Addition: Add the calculated volume of the stock solution (50 µL in the example) to the pre-warmed medium (50 mL).

    • CRITICAL TECHNIQUE: Add the stock solution dropwise to the medium while gently swirling the tube.[10] Do not pipette the entire volume in one go. This slow, distributive addition prevents localized pockets of high acidity and allows the buffer to work effectively.

  • Mix and Equilibrate: Cap the tube and gently invert it several times to ensure homogeneity. Allow the solution to sit for 5-10 minutes in the incubator to equilibrate.

  • Quality Control - The Self-Validating Steps:

    • A. Visual pH Check: Observe the color of the phenol red pH indicator in the medium. A shift from red towards orange or yellow indicates acidification.[5]

    • B. Instrumental pH Verification (Recommended): For precise and critical applications, measure the pH of the final working solution using a calibrated pH meter. The target is typically 7.2 - 7.4.

    • C. pH Adjustment (If Necessary): If the pH has dropped below the desired range (e.g., below 7.2), adjust it by adding sterile 1N NaOH drop-by-drop with gentle mixing until the target pH is restored. Use 1N HCl for upward adjustments, though this is unlikely in this scenario.

    • D. Final Sterility & Solubility Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the specific medium formulation.

G cluster_1 Part B: Working Solution Workflow start 1. Start with Pre-warmed Complete Culture Medium calc 2. Calculate Dilution Volume (V1M1=V2M2) start->calc add 3. Add Stock Solution Dropwise while gently swirling calc->add mix 4. Mix and Equilibrate add->mix qc 5. Quality Control: Check pH & Solubility mix->qc adjust 6. Adjust pH if Needed (Sterile 1N NaOH) qc->adjust pH Low end Ready for Cell Treatment qc->end pH OK No Precipitate adjust->qc

Diagram 2. Workflow for diluting the stock solution into the final working medium.

The Underlying Principle: Managing the Acid-Base Challenge

The success of this protocol hinges on respecting the chemical equilibrium of the media's buffer system. The direct addition of a hydrochloride salt introduces a bolus of H⁺ ions. The bicarbonate buffer system counteracts this via the following reaction:

H⁺ + HCO₃⁻ ⇌ H₂CO₃ ⇌ H₂O + CO₂

By adding the acidic stock solution slowly and into a larger volume, we ensure that the concentration of H⁺ at any given point does not exceed the local buffering capacity, thus preventing a drastic pH drop and potential precipitation of the compound or media components.

G cluster_0 Chemical Interaction in Media Compound 5,5-Dimethylmorpholine-3-COOH • HCl (Acidic Salt) Challenge H⁺ ions challenge buffer Compound->Challenge Media Cell Culture Medium (Buffered with HCO₃⁻ and/or HEPES) Result Buffered Working Solution (pH ~7.4) Media->Result Buffering Action (Neutralization) Challenge->Media

Diagram 3. Conceptual model of the acidic compound challenging the media buffer.

Final Quality Control and Best Practices

  • Vehicle Control: Always include a vehicle control in your experiments, treating one set of cells with the same volume of the solvent (sterile water) as was used to deliver the compound.

  • Phenol Red as an Indicator: Understand the visual cues of your medium.

pH RangePhenol Red ColorImplication
~6.8YellowAcidic, potentially cytotoxic
7.2 - 7.4 Bright Red Optimal Physiological Range
>7.8Pink / PurpleBasic / Alkaline
  • Media Choice: Media with stronger buffering, such as those supplemented with 25 mM HEPES, may provide a more stable pH environment when working with acidic or basic compounds.[8][13]

  • Compound Stability: Be aware that the stability of any compound in a complex aqueous solution like cell culture media at 37°C can be limited.[14] For long-term experiments (>24-48 hours), consider replenishing the media with a freshly prepared working solution.

By adhering to this detailed protocol, researchers can confidently and reproducibly prepare solutions of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, ensuring the integrity of their experiments and the health of their cell cultures.

References

  • HuanKai Group. (2024, July 30). The Impact of pH on Cell Culture Media.
  • Scientific Bioprocessing, Inc. pH In Cell Culture - How Does pH Buffered Culture Media Work?
  • Sigma-Aldrich. (R)-Morpholine-3-carboxylic acid hydrochloride.
  • BLD Pharm. (R)-Morpholine-3-carboxylic acid hydrochloride.
  • NextSDS. (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information.
  • BenchChem. Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture.
  • Thermo Fisher Scientific. (2025, October 22). The Essential Guide to HEPES in Cell Culture.
  • BenchChem. An In-Depth Technical Guide to 5,5-Dimethylmorpholin-3-one: Discovery and History.
  • Thermo Fisher Scientific. Cell Culture Media Preparation from Powder.
  • Al-Ghorbani, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules.
  • Bala, R., et al. (2022). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. Biophysical Journal.
  • Serajuddin, A. T. & Rosoff, M. (1984). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences.
  • Evonik Industries. Optimizing the stability and solubility of cell culture media ingredients.
  • HuanKai Group. (2024, September 5). The Role of HEPES Buffer in Cell Culture Media.
  • Hopax Fine Chemicals. (2021, February 4). What are the precautions in Cell Culture research?
  • Altervista (Cellculture2). (2024, February 27). The pH of culture medium.
  • Wikipedia. RPMI 1640.
  • Sigma-Aldrich. RPMI 1640 Medium (R7130) Product Information Sheet.

Sources

Application

applications of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride in peptide synthesis

An in-depth technical guide to the application of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride in advanced peptidomimetic synthesis. Scientific Rationale: Conformational Constraint in Peptidomimetics The develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the application of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride in advanced peptidomimetic synthesis.

Scientific Rationale: Conformational Constraint in Peptidomimetics

The development of metabolically stable, high-affinity peptide therapeutics relies heavily on the introduction of unnatural amino acids that restrict backbone flexibility. Morpholine-3-carboxylic acid is a highly valued cyclic amino acid that acts as a proline surrogate, introducing rigid conformational constraints while providing an additional heteroatom (oxygen) capable of participating in unique hydrogen-bonding networks[1].

The derivative 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride takes this structural pre-organization a step further. The addition of a gem-dimethyl group at the 5-position invokes the Thorpe-Ingold effect (the gem-dimethyl effect)[2]. This severe steric bulk drastically restricts the ψ and ϕ dihedral angles of the peptide backbone, locking the morpholine ring into a highly specific chair conformation. This rigidity reduces the entropic penalty upon target receptor binding and renders the adjacent amide bonds virtually invisible to endogenous proteases, significantly extending the peptide's half-life in vivo.

Physicochemical Properties

Before integration into Solid-Phase Peptide Synthesis (SPPS), it is critical to understand the physical parameters of the building block. Because it is supplied as a hydrochloride salt, it lacks the necessary N-terminal protecting group (e.g., Fmoc) required for standard SPPS workflows[3].

ParameterSpecification
Chemical Name 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride
CAS Registry Number 1796909-80-2
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol
Physical State Solid powder
Primary Application Conformational constraint, protease resistance, SPPS building block

Experimental Workflows & Methodologies

The integration of this sterically hindered, unprotected salt into a peptide chain requires a two-phase approach: (A) Conversion of the HCl salt into an Fmoc-protected building block, and (B) Optimized SPPS coupling utilizing high-efficiency uronium reagents.

Workflow A 5,5-Dimethylmorpholine-3- carboxylic acid HCl B Neutralization & Fmoc Protection A->B C SPPS Coupling (HATU/DIPEA) B->C D TFA Cleavage & Deprotection C->D E Conformationally Constrained Peptide D->E

Workflow for incorporating 5,5-Dimethylmorpholine-3-carboxylic acid HCl into synthetic peptides.

Protocol A: Synthesis of Fmoc-5,5-Dimethylmorpholine-3-carboxylic acid

Causality Focus: The starting material is an HCl salt. Direct reaction with Fmoc-OSu will fail because the secondary amine is protonated and non-nucleophilic. A biphasic basic system is required to neutralize the salt and drive the protection without racemizing the chiral center.

Step-by-Step Procedure:

  • Neutralization: Dissolve 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 (v/v) mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

    • Validation: Check the pH of the solution; it must be between 9.0 and 10.0 to ensure the amine is fully deprotonated.

  • Fmoc Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve Fmoc-OSu (1.2 eq) in a minimal amount of 1,4-dioxane and add it dropwise over 30 minutes.

    • Causality: Low temperature suppresses the competing hydrolysis of Fmoc-OSu into Fmoc-OH by the aqueous base.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Purification (Organic Wash): Transfer the mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether.

    • Causality: This step extracts unreacted Fmoc-OSu and Fmoc-OH byproducts, leaving the water-soluble sodium salt of the product in the aqueous phase.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0–2.5 using 1M HCl.

    • Validation: The product will precipitate or form a cloudy suspension as the carboxylate is protonated. Verify pH strictly with indicator paper.

  • Extraction: Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected building block.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling

Causality Focus: The gem-dimethyl group exerts massive steric hindrance around the carboxylic acid. Standard coupling reagents (like HBTU or DIC/HOBt) will result in incomplete coupling and deletion sequences. Highly reactive 7-aza-benzotriazole-based reagents (HATU) or COMU must be used[4].

Mechanism N1 Sterically Hindered Carboxyl Gem-dimethyl effect restricts access N2 HATU / HOAt Activation Forms highly reactive OAt-ester N1->N2 Base (DIPEA) N3 Nucleophilic Attack Incoming amine attacks activated ester N2->N3 SPPS Resin-NH2 N4 Amide Bond Formation Locked cis/trans tertiary amide N3->N4 -HOAt

Activation and coupling mechanism of sterically hindered morpholine derivatives.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).

  • Pre-Activation: In a separate vial, dissolve Fmoc-5,5-Dimethylmorpholine-3-carboxylic acid (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq).

    • Causality: Using slightly sub-stoichiometric HATU (2.9 eq relative to 3.0 eq of amino acid) prevents the excess uronium salt from prematurely capping the resin's free amine via guanidinylation.

  • Coupling: Add the pre-activated solution to the resin. Agitate at room temperature for 3 to 4 hours. (For highly difficult sequences, microwave-assisted coupling at 75 °C for 15 minutes is recommended).

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (yellow beads/solution) confirms the successful acylation of the primary amine. If positive (blue), repeat the coupling step.

  • Subsequent Chain Elongation (Critical Insight): Once the morpholine building block is coupled and its Fmoc group is removed, the resulting exposed nitrogen is a highly hindered secondary amine.

    • Causality & Validation: You cannot use the Kaiser test to monitor the coupling of the next amino acid onto this nitrogen, as secondary amines yield false negatives. You must use the Chloranil test. Furthermore, coupling the next amino acid onto this morpholine nitrogen may require symmetric anhydrides or the highly reactive COMU reagent to overcome the dual steric barrier of the morpholine ring and the adjacent gem-dimethyl group.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry.[Link][1]

  • Allinger, N. L., & Zalkow, V. (1960). Conformational Analysis. IX. The Gem-Dimethyl Effect. The Journal of Organic Chemistry.[Link][2]

Sources

Method

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride as a building block in drug discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the morpholine ring is a privileged scaffold, widely utilized to improve aqueous solubility, modulate physicochemical properties, and optimize pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the morpholine ring is a privileged scaffold, widely utilized to improve aqueous solubility, modulate physicochemical properties, and optimize pharmacokinetic (PK) profiles. However, unsubstituted morpholines often suffer from metabolic liabilities, particularly cytochrome P450-mediated oxidation adjacent to the heteroatoms.

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride emerges as a highly engineered building block designed to overcome these limitations. The introduction of a gem-dimethyl group at the C5 position provides profound structural advantages through the Thorpe-Ingold effect (angle compression), which biases the morpholine ring into a rigidified chair conformation. This pre-organizes the C3-carboxylic acid for optimal target engagement while simultaneously creating a steric shield that blocks oxidative metabolism at the C5 position.

Caption: Workflow for utilizing 5,5-dimethylmorpholine-3-carboxylic acid in drug discovery.

Physicochemical Profiling

To ensure reproducibility and stability during library synthesis, this building block is typically supplied as a hydrochloride salt. This prevents the secondary amine from undergoing intermolecular auto-condensation with the carboxylic acid during long-term storage.

Table 1: Physicochemical Properties

Property Value
Chemical Name 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride
CAS Number 1796909-80-2
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
Appearance White to off-white solid

| Storage Conditions | Inert atmosphere, 2-8°C, desiccated |

Table 2: Structural Rationale & Pharmacological Advantages

Structural Feature Pharmacological / Chemical Advantage Causality
Morpholine Core Enhanced aqueous solubility The oxygen heteroatom acts as an H-bond acceptor, lowering logP and improving oral bioavailability.
5,5-gem-Dimethyl Increased metabolic stability Steric bulk blocks CYP450-mediated oxidation and ring-opening at the C5 position.
5,5-gem-Dimethyl Conformational restriction The Thorpe-Ingold effect biases the ring into a specific chair conformation, reducing entropic penalty upon binding.

| 3-Carboxylic Acid | Versatile synthetic handle | Enables rapid diversification via amide coupling, esterification, or reduction to an alcohol. |

Mechanistic Applications in Drug Discovery

A. Viral Capsid Assembly Modulators (HBV)

Morpholine-3-carboxylic acid derivatives have proven critical in the development of third-generation 4-H Heteroaryldihydropyrimidine (HAP) analogues targeting Hepatitis B Virus (HBV)[1]. The introduction of the negatively charged carboxylate group on the morpholine ring dramatically increases binding affinity to the HBV capsid. Crystallographic studies (e.g., with Cp149 Y132A mutant hexamers) reveal that the carboxylate forms a robust hydrogen-bonding network with the capsid protein and coordinated water molecules, misdirecting capsid assembly and triggering proteasomal degradation of the viral core proteins[1].

Caption: Mechanism of HBV capsid misassembly induced by morpholine-3-carboxylate derivatives.

B. Salt Inducible Kinase (SIK) Inhibitors

The 5,5-dimethylmorpholine scaffold is increasingly utilized in the design of small molecule inhibitors targeting Salt Inducible Kinases (SIK1/2/3)[2]. In these architectures, the sterically hindered morpholine acts as a hinge-binding motif or a solvent-exposed solubilizing group, modulating anti-inflammatory pathways by preventing the phosphorylation of CRTC co-activators.

C. CNS Agents and Monoamine Reuptake Inhibitors

Derivatives of 5,5-dimethylmorpholine are potent analogues in CNS drug discovery, particularly as monoamine (dopamine, norepinephrine, serotonin) reuptake inhibitors and nicotinic acetylcholine receptor (nAChR) antagonists[3]. The gem-dimethyl group mimics the structural profile of phenmetrazine and bupropion metabolites, driving high blood-brain barrier (BBB) penetration while resisting rapid enzymatic degradation[3].

Validated Synthetic Protocols

To ensure high-fidelity integration of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride into target libraries, the following self-validating protocols have been optimized for steric tolerance.

Protocol A: Sterically Hindered Amide Coupling

Objective: Couple the C3-carboxylic acid to a primary or secondary aryl amine. Causality & Rationale: The steric hindrance imparted by the gem-dimethyl group at C5 can significantly retard amide coupling kinetics if standard carbodiimides (e.g., EDC/HOBt) are used. HATU is selected for its ability to rapidly form a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to neutralize the hydrochloride salt and drive the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise at 0°C. Note: 1.0 equiv is consumed immediately to liberate the morpholine free base from the HCl salt.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir at 0°C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine (1.1 equiv, 0.55 mmol). Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check: Monitor via LC-MS. The disappearance of the morpholine starting material ( m/z 160 for the free base) indicates completion. If unreacted acid persists, add an additional 0.2 equiv of HATU.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Downstream Reductive Amination of the Morpholine Core

Objective: Functionalize the secondary amine of the morpholine ring post-amide coupling. Causality & Rationale: Direct alkylation with alkyl halides often leads to over-alkylation or requires harsh basic conditions that can hydrolyze the newly formed amide. Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) is mildly acidic and highly chemoselective, smoothly yielding the N -alkylated product without disturbing sensitive functional groups.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the morpholine-amide intermediate (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir at room temperature for 12 hours.

  • Self-Validation Check: TLC (DCM:MeOH 9:1) should show a complete shift to a less polar spot (tertiary amine).

  • Workup: Quench with 1N NaOH to pH 8-9 to break down boron complexes. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

References

  • Qiu, Z., et al. (2017). "Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors." Journal of Medicinal Chemistry, 60(8), 3352-3371.[1] URL: [Link]

  • Carroll, F. I., et al. (2011). "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine." Journal of Medicinal Chemistry, 54(5), 1441-1448.[3] URL: [Link]

  • World Intellectual Property Organization. (2022). "Small molecule inhibitors of salt inducible kinases." Patent WO2022165529A1.[2] URL:

  • BLD Pharmatech. "5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride (CAS: 1796909-80-2) Chemical Properties and Specifications." URL: [Link]

Sources

Application

experimental methods for 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride conjugation

An In-Depth Guide to the Conjugation of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride Authored by: A Senior Application Scientist This document serves as a comprehensive technical guide for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Conjugation of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental methods for conjugating 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride. This unique cyclic amino acid analog presents a valuable scaffold for incorporation into larger biomolecules, such as peptides, proteins, and antibodies, to modulate their pharmacological properties. This guide provides an in-depth exploration of the chemical principles, detailed step-by-step protocols, and characterization techniques necessary for successful conjugation.

The core of this process relies on the versatile reactivity of the carboxylic acid moiety on the morpholine ring. We will focus on the formation of a stable amide bond, one of the most common and robust linkages in bioconjugation chemistry.[1][2] The protocols detailed herein utilize two of the most effective and widely adopted coupling chemistries: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the aminium/uronium salt-based method using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Principle of Amide Bond Formation

The conjugation of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride to a primary amine-containing molecule (e.g., the N-terminus of a peptide or the side chain of a lysine residue) is achieved by activating the carboxylic acid group. This activation increases its electrophilicity, making it susceptible to nucleophilic attack by the amine. The overall process can be conceptualized in two main stages: activation of the carboxyl group and subsequent nucleophilic attack by the amine to form the amide bond.

Overall Experimental Workflow

The path from starting materials to a purified and characterized bioconjugate is a multi-step process. It requires careful execution of the conjugation chemistry followed by rigorous purification to remove unreacted components and byproducts, and finally, analytical characterization to confirm the identity and purity of the final product.[3]

G cluster_prep Upstream Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Reagents Prepare Buffers & Reagent Solutions Activation Carboxylic Acid Activation (EDC/NHS or HATU) Reagents->Activation Molecule_Prep Prepare Amine-Containing Molecule (e.g., Protein) Coupling Amine Coupling to form Crude Bioconjugate Molecule_Prep->Coupling Activation->Coupling Quenching Quench Reaction Coupling->Quenching IEX Ion Exchange Chromatography (IEX) (Optional: Removes unreacted charged species) Quenching->IEX SEC Size Exclusion Chromatography (SEC) (Removes excess reagents & aggregates) IEX->SEC SDS_PAGE SDS-PAGE (Assess MW shift) SEC->SDS_PAGE LC_MS LC-MS / HPLC (Confirm identity & purity) SEC->LC_MS

Figure 1: General experimental workflow for the conjugation of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride.

Methodology 1: EDC/NHS-Mediated Amide Coupling

The use of EDC, a water-soluble carbodiimide, is a cornerstone of bioconjugation.[4] It directly activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5][6] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid. To enhance efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is included. NHS intercepts the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step approach minimizes undesirable side reactions and improves conjugation yields.[4][7]

Reaction Mechanism

G R_COOH 5,5-Dimethylmorpholine- 3-carboxylic acid Intermediate O-Acylisourea Intermediate (Unstable) R_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHS_Ester + EDU EDU Byproduct (Water-Soluble) Intermediate->EDU - NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate Amide Bond (Stable Conjugate) NHS_Ester->Conjugate + NHS_regen NHS (regenerated) NHS_Ester->NHS_regen - Amine R'-NH₂ (e.g., Protein) Amine->Conjugate

Figure 2: Mechanism of EDC/NHS-mediated amide bond formation.

Protocol for EDC/NHS Coupling

This protocol describes a two-step process optimized to minimize potential cross-linking of biomolecules that contain both carboxyl and amine groups.[8]

Materials and Reagents:

  • 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride

  • Amine-containing molecule (e.g., antibody, peptide)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[7]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification columns (e.g., Size Exclusion Chromatography)

Procedure:

Step 1: Activation of 5,5-Dimethylmorpholine-3-carboxylic acid

  • Dissolve 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride in Activation Buffer to a final concentration of 10-20 mM.

  • Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer. Rationale: EDC is susceptible to hydrolysis and should always be prepared immediately before use.[7][8]

  • Add EDC and Sulfo-NHS to the carboxylic acid solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Coupling to Amine-Containing Molecule 5. Immediately proceed to the coupling step. Add the activated 5,5-Dimethylmorpholine-3-carboxylic acid solution to the amine-containing molecule (dissolved in Coupling Buffer). 6. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation. 7. Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes. Rationale: Quenching deactivates any remaining NHS-esters, preventing further reaction. 8. Proceed immediately to purification to remove excess reagents and byproducts.

ParameterRecommended Molar Ratio (Acid:Reagent)Recommended pHTypical Time
Activation 1 : 2-5 (EDC) : 2-5 (Sulfo-NHS)5.0 - 6.015-30 min
Coupling 1 (Activated Acid) : 1 (Amine Target)7.2 - 8.02-4 hours

Methodology 2: HATU-Mediated Amide Coupling

HATU is a highly efficient uronium/aminium salt-based coupling reagent known for its high reactivity and low rates of racemization.[6][9] It is particularly effective for sterically hindered substrates or when rapid and high-yield coupling is required.[9] The reaction is typically performed in an organic solvent like DMF or DMSO in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

Reaction Mechanism

The mechanism involves the formation of a highly reactive OAt-active ester. The base deprotonates the carboxylic acid, which then attacks HATU to form the active ester, releasing tetramethylurea. The amine then attacks this ester to form the stable amide bond.[6]

G R_COOH 5,5-Dimethylmorpholine- 3-carboxylic acid OAt_Ester OAt-Active Ester (Highly Reactive) R_COOH->OAt_Ester + HATU HATU HATU->OAt_Ester TMU TMU Byproduct HATU->TMU - Base Base (DIPEA) Base->R_COOH deprotonates Conjugate Amide Bond (Stable Conjugate) OAt_Ester->Conjugate + Amine R'-NH₂ (e.g., Peptide) Amine->Conjugate

Figure 3: Mechanism of HATU-mediated amide bond formation.

Protocol for HATU Coupling

This protocol is suitable for conjugations where aqueous conditions may be limiting or when dealing with less reactive or sterically hindered partners.

Materials and Reagents:

  • 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride

  • Amine-containing molecule

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Purification supplies (e.g., HPLC system)

Procedure:

  • In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride and HATU in anhydrous DMF.

  • Add DIPEA to the mixture. The solution should be stirred at room temperature for 15-30 minutes to allow for pre-activation. Rationale: The base neutralizes the hydrochloride salt and facilitates the formation of the active ester.

  • In a separate vial, dissolve the amine-containing molecule in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC). Reactions are often complete within 1-4 hours.

  • Once the reaction is complete, the crude mixture can be quenched with water and purified directly, typically using reverse-phase HPLC for peptide conjugates.

ParameterRecommended Molar Ratio (Acid:Reagent)SolventTypical Time
Coupling 1 : 1.1 (HATU) : 2.0 (DIPEA)Anhydrous DMF1-4 hours

Purification and Characterization

Post-conjugation, purification is critical to isolate the desired product from unreacted starting materials, excess reagents, and byproducts.[3] Characterization confirms the successful formation of the conjugate and assesses its purity.

Purification
  • Size Exclusion Chromatography (SEC): This is the most common method for purifying protein and antibody conjugates. It effectively separates the larger bioconjugate from smaller molecules like excess 5,5-Dimethylmorpholine-3-carboxylic acid, EDC/NHS, and byproducts.[3]

  • Ion Exchange Chromatography (IEX): Can be used to separate molecules based on charge. This can be useful if the conjugation event alters the overall pI of the target biomolecule.

  • Dialysis / Ultrafiltration: An effective method for removing small molecule impurities from large bioconjugate products.[10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The standard method for purifying peptide-based conjugates.

Characterization
  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple method to visualize the successful conjugation to a protein. The conjugate will exhibit a higher apparent molecular weight than the unconjugated protein, resulting in a shift on the gel.[3]

  • Mass Spectrometry (MS): Provides definitive confirmation of conjugation by measuring the exact mass of the product. Techniques like MALDI-TOF or ESI-MS can be used to verify the addition of the 5,5-Dimethylmorpholine-3-carboxy moiety.

  • HPLC Analysis: Analytical SEC-HPLC or RP-HPLC can be used to determine the purity of the final conjugate and quantify any remaining starting material or the presence of aggregates.

References

  • Scholarly Publications Leiden University. (2025, June 29). Synthesis of cyclic peptides as bioconjugation platforms.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • NextSDS. methyl 5,5-dimethylmorpholine-3-carboxylate — Chemical Substance Information.
  • Benchchem. (2025). An In-Depth Technical Guide to 5,5-Dimethylmorpholin-3-one: Discovery and History.
  • ACS Publications. (2021, November 14). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques | Analytical Chemistry.
  • Chemspace. Ethyl 5,5-dimethylmorpholine-3-carboxylate hydrochloride - C9H18ClNO3 | CSSB21043403461.
  • PMC. (2021, October 6). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates.
  • PMC. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • PMC. (2023, March 2). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization.
  • MilliporeSigma. (S)-Morpholine-3-carboxylic acid hydrochloride | 1187929-04-9.
  • ChemicalBook. (3R,5S)-3,5-diMethylMorpholine CAS#: 45597-00-0.
  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Vector Laboratories. Bioconjugation Resource Guide.
  • Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH.
  • NIH PubChem. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159.
  • Organic Syntheses Procedure. esterification of carboxylic acids with.
  • Benchchem. (2025). Application Notes and Protocols: Coupling m-PEG2-Amino to Carboxylic Acids using EDC/NHS Chemistry.
  • ResearchGate. (2026, February 19). 20.5.1.2.8 Synthesis from Carboxylic Acids and Derivatives (Update 2011).
  • Books. Amino acid and peptide bioconjugates.
  • Bio-Synthesis Inc. Cyclic Peptide Synthesis.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Benchchem. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • ChemPep. Overview of Bioconjugation.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • NextSDS. (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information.
  • Bio-Synthesis Inc. Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
  • ACS Publications. (2018, February 12). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study.
  • Merck Millipore. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.

Sources

Method

Application Notes and Protocols for the Extraction and Chromatographic Analysis of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride

Introduction 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is a substituted morpholine derivative of increasing interest within pharmaceutical research and development. The morpholine scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is a substituted morpholine derivative of increasing interest within pharmaceutical research and development. The morpholine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1] The precise and accurate quantification of this compound and its related impurities in various matrices, including biological fluids and reaction mixtures, is critical for pharmacokinetic studies, process optimization, and quality control.

This document provides a comprehensive guide to the extraction and chromatographic analysis of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride. We will explore detailed protocols for sample preparation using solid-phase extraction (SPE), followed by robust analytical methodologies based on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography (GC) with MS detection. The zwitterionic nature of the free amino acid form of the target analyte, possessing both a basic secondary amine and an acidic carboxylic acid, presents unique challenges and opportunities in the development of separation and extraction methods.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 5,5-Dimethylmorpholine-3-carboxylic acid is paramount for method development. As a hydrochloride salt, the compound is expected to be highly water-soluble. In solution, depending on the pH, it can exist as a cation, a zwitterion, or an anion. This behavior dictates the choice of extraction and chromatographic conditions.

Due to the lack of a significant chromophore, direct UV detection in HPLC is challenging, necessitating either derivatization to introduce a UV-active or fluorescent moiety or the use of a universal detection method like mass spectrometry.[2][3] For GC analysis, derivatization is mandatory to increase the volatility of this polar, non-volatile compound.[4]

Part 1: Sample Preparation and Extraction

Solid-Phase Extraction (SPE) for Biological Matrices

Solid-phase extraction is a highly effective technique for the cleanup and concentration of analytes from complex biological matrices like plasma, urine, and tissue homogenates.[5][6] For a polar, zwitterionic compound like 5,5-Dimethylmorpholine-3-carboxylic acid, a mixed-mode or polymeric sorbent is recommended.

Rationale for Sorbent Selection:

  • Mixed-Mode Cation Exchange/Reversed-Phase Sorbent: This type of sorbent offers a dual retention mechanism. At a pH below the pKa of the carboxylic acid and above the pKa of the morpholine nitrogen, the analyte will be positively charged and can be retained by the cation exchange functionality. The dimethyl substitution provides some hydrophobicity, allowing for secondary retention on the reversed-phase backbone. This dual retention allows for stringent washing steps to remove interferences.

  • Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent: These sorbents are versatile and can retain a wide range of compounds from polar to non-polar. The retention of our target analyte would be primarily through hydrophilic interactions.

SPE Protocol: Mixed-Mode Cation Exchange

This protocol is designed for the extraction of 5,5-Dimethylmorpholine-3-carboxylic acid from human plasma.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Strata-X-C, Oasis MCX)

  • Human plasma sample

  • Internal Standard (e.g., an isotope-labeled version of the analyte)

  • Phosphoric acid (85%)

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide (5% in methanol)

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Spike the plasma sample with an appropriate concentration of the internal standard.

    • Acidify the plasma sample by adding 2% (v/v) of 85% phosphoric acid. This ensures the morpholine nitrogen is protonated.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

Part 2: Chromatographic Analysis

Method 1: HPLC/UPLC-MS/MS Analysis

For high sensitivity and selectivity, especially in complex matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard. Given the polar and zwitterionic nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly suitable separation technique.[3][7][8] A zwitterionic stationary phase can provide unique selectivity through weak electrostatic interactions.[3]

Instrumentation and Conditions:

ParameterCondition
Chromatography System UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Column HILIC column (e.g., ZIC®-HILIC, 100 x 2.1 mm, 3.5 µm)[7] or a mixed-mode column with embedded acidic functional groups (e.g., Primesep 200)[9]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, then return to 95% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by direct infusion of a standard solution. Precursor ion will be [M+H]+. Product ions will result from fragmentation.

Rationale for Method Parameters:

  • HILIC Column: Provides good retention for polar analytes that are poorly retained on traditional reversed-phase columns.

  • Ammonium Formate Buffer: Volatile and compatible with mass spectrometry. The acidic pH ensures the analyte is protonated and suitable for positive ion mode ESI.

  • Gradient Elution: Allows for the efficient elution of the analyte and separation from potential interferences.

Method 2: GC-MS Analysis with Derivatization

Gas chromatography requires the analyte to be volatile and thermally stable. 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride must be derivatized prior to GC analysis.[4] A two-step derivatization targeting both the carboxylic acid and the secondary amine is recommended.

Derivatization Protocol: Esterification followed by Acylation

Materials:

  • Dried extract from SPE

  • Propyl chloroformate

  • Propanol

  • Pyridine

  • Hexane

  • Sodium sulfate (anhydrous)

  • GC vials

Protocol:

  • Esterification of the Carboxylic Acid:

    • To the dried extract, add 100 µL of a 1:4 (v/v) mixture of propyl chloroformate and propanol.

    • Vortex and heat at 60°C for 15 minutes. This step converts the carboxylic acid to its propyl ester.

  • Acylation of the Secondary Amine:

    • Cool the reaction mixture and add 50 µL of pyridine and 50 µL of acetic anhydride.

    • Vortex and heat at 60°C for 15 minutes. This step acylates the morpholine nitrogen.

  • Extraction of the Derivative:

    • Add 500 µL of hexane and 500 µL of deionized water to the reaction vial.

    • Vortex for 1 minute to extract the derivatized analyte into the hexane layer.

    • Transfer the hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions:

ParameterCondition
GC System Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer
Column DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Splitless mode, 250°C
Oven Program Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
MS Acquisition Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantification of characteristic ions.

Rationale for Method Parameters:

  • Derivatization: The two-step process ensures both polar functional groups are masked, leading to a volatile and thermally stable derivative suitable for GC analysis.

  • DB-5MS Column: A robust, general-purpose column suitable for a wide range of derivatized compounds.

  • Splitless Injection: Maximizes the transfer of the analyte to the column, improving sensitivity.

Part 3: Chiral Separation

For many pharmaceutical compounds, the separation of enantiomers is crucial as they can exhibit different pharmacological activities.[1] Chiral HPLC is the preferred method for enantiomeric separation of 5,5-Dimethylmorpholine-3-carboxylic acid.

Chiral HPLC Method Development:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of a wide range of chiral compounds, including those with amine and carboxylic acid functionalities. Columns such as Chiralpak IA or Chiralcel OD could be good starting points.[10]

  • Mobile Phase: Both normal-phase (e.g., hexane/isopropanol with an acidic or basic additive) and reversed-phase (e.g., acetonitrile/water with a buffer) modes should be screened. The choice of mobile phase additive (e.g., trifluoroacetic acid, diethylamine) can significantly impact the separation.

  • Derivatization: In some cases, derivatization of the analyte with a chiral derivatizing agent can form diastereomers that can be separated on a standard achiral column. However, direct separation on a CSP is often preferred.

Visualizations

Experimental Workflow for SPE and HPLC-MS/MS Analysis

SPE_HPLC_Workflow cluster_SPE Solid-Phase Extraction cluster_HPLC HPLC-MS/MS Analysis Sample_Pretreat Sample Pre-treatment (Acidification & Centrifugation) Load Load Sample Sample_Pretreat->Load Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (0.1 M HCl) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute Injection Inject into UPLC/HPLC Dry_Reconstitute->Injection Separation HILIC Separation Injection->Separation Detection MS/MS Detection Separation->Detection caption Workflow for SPE and HPLC-MS/MS analysis. Method_Selection Start Start: Analysis Required Matrix Sample Matrix? Start->Matrix Chirality Chiral Separation Needed? Start->Chirality Sensitivity Sensitivity Requirement? Matrix->Sensitivity Complex (e.g., Plasma) GCMS SPE + Derivatization + GC-MS Matrix->GCMS Simple (e.g., Reaction Mixture) SPE_LCMS SPE + HPLC-MS/MS Sensitivity->SPE_LCMS High Sensitivity->GCMS Moderate Chirality->Matrix No Chiral_HPLC Chiral HPLC Chirality->Chiral_HPLC Yes caption Decision tree for analytical method selection.

Caption: Decision tree for analytical method selection.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the extraction and quantification of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride. The choice between HPLC-MS/MS and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For complex biological matrices and trace-level quantification, the SPE-HPLC-MS/MS method is recommended. For routine analysis in simpler matrices where high sensitivity is not paramount, the GC-MS method with derivatization offers a viable alternative. Furthermore, the potential for chiral separation should be considered early in the drug development process. These methods provide a solid foundation for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(21), 6433.
  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Available at: [Link]

  • SIELC Technologies. (2005). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Acidic, Zwitterionic and Neutral Compounds on Amaze Aromatic Stationary Phases. Available at: [Link]

  • Gryn, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters.
  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. Available at: [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • Liu, R., et al. (2013). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 745-763.
  • Chen, D., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 856039.
  • Matsumoto, M., et al. (2011). GC/MS-based profiling of amino acids and TCA cycle-related molecules in ulcerative colitis.
  • Wang, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(12), 1478-1483.
  • Dauner, M., & Sauer, U. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology Progress, 16(4), 642-649.
  • Reddy, B., et al. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry, 76(23), 9738-9745.
  • Kaspar, H., et al. (2009). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Metabolomics, 291-306.
  • Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Available at: [Link]

  • Diva-Portal.org. (2020). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. Available at: [Link]

  • Krchnak, V., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • Al-Salami, H., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2269.
  • Wolfe, J. P., & Rossi, M. A. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(24), 4943–4946.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel compound, 5,5-Dimethylmorpholine-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel compound, 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride. As a compound with limited publicly available preclinical data, this guide emphasizes a foundational, principles-based approach to de-risk and systematically determine appropriate dosing for in vivo studies. The protocols herein are designed to be self-validating, integrating critical decision points and emphasizing the causality behind experimental choices. This application note will cover essential pre-formulation characterization, detailed protocols for dose range-finding studies, pharmacokinetic/pharmacodynamic (PK/PD) considerations, and initial safety and toxicity assessments. All recommendations are grounded in established preclinical testing standards and supported by authoritative references.

Introduction and Scientific Background

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride belongs to the morpholine class of heterocyclic compounds. The morpholine ring is a "privileged structure" in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules. Morpholine derivatives have a wide range of pharmacological activities, including applications in oncology, neuroscience, and infectious diseases.[1][2] Specifically, morpholine-containing compounds can be designed to interact with a variety of molecular targets, including kinases and G protein-coupled receptors.[3][2][4]

Given the novelty of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, a systematic and cautious approach to in vivo dosing is paramount. The initial in vivo studies for any new chemical entity (NCE) are exploratory and aim to establish a therapeutic window by defining the Maximum Tolerated Dose (MTD) and understanding the basic pharmacokinetic profile.[5] This application note will guide the researcher through this critical process.

Pre-Dosing and Formulation Considerations

Prior to any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential for developing a suitable and stable formulation.[6][7]

2.1. Physicochemical Characterization

A foundational step is the accurate characterization of the compound's properties.[6] Key parameters to determine are summarized in the table below.

ParameterDescriptionImportance for In Vivo Dosing
Aqueous Solubility The maximum concentration of the compound that can dissolve in an aqueous solution at a given pH and temperature.Dictates the feasibility of solution-based formulations and informs the need for more complex vehicles like suspensions or co-solvent systems.[6]
pKa The acid dissociation constant, indicating the ionization state of the compound at different pH values.Influences solubility and absorption across biological membranes.[4]
LogP/LogD The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound.Predicts the compound's ability to cross cell membranes and potentially the blood-brain barrier.[8]
Chemical Stability The stability of the compound in the solid state and in solution under various conditions (e.g., light, temperature, pH).Ensures that the administered dose is accurate and that the compound does not degrade into potentially toxic byproducts.[9]

2.2. Formulation Development

The choice of vehicle for in vivo administration is critical and depends on the compound's solubility and the intended route of administration.

  • Aqueous Solutions: For water-soluble compounds, a simple saline or buffered solution is ideal.

  • Co-solvent Systems: For poorly soluble compounds, a mixture of a biocompatible organic solvent (e.g., DMSO, PEG-400) and an aqueous vehicle may be necessary. It is crucial to first determine the toxicity of the co-solvent system alone.

  • Suspensions: For compounds with very low solubility, a suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) may be required.[6]

2.3. Formulation Stability Assessment

It is mandatory to assess the stability of the dosing formulation under the conditions of the study.[9] This ensures that the test animal receives the intended dose.

Protocol: Formulation Stability Check

  • Prepare the formulation of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride at the intended concentrations.

  • Store aliquots of the formulation under the same conditions as will be used during the in vivo study (e.g., room temperature, 4°C).

  • At various time points (e.g., 0, 4, 8, and 24 hours), analyze the concentration of the compound in the formulation using a validated analytical method (e.g., HPLC).

  • The formulation is considered stable if the concentration remains within ±10% of the initial concentration.[9]

Dose Range-Finding and Maximum Tolerated Dose (MTD) Determination

The first in vivo study for a novel compound is typically a dose-escalation study to determine the MTD.[5][10] The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.

3.1. Experimental Design

  • Animal Model: Initially, a rodent model such as mice or rats is commonly used.[11]

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) should be based on the intended clinical application and the compound's properties.[11][12] The intraperitoneal route is often used in early rodent studies for its ease and rapid absorption.[13][14]

  • Dose Selection: The starting dose can be estimated from in vitro cytotoxicity data (e.g., CC50) with allometric scaling.[10] Subsequent doses should be escalated in a stepwise manner (e.g., using a modified Fibonacci sequence).

3.2. Step-by-Step Protocol for MTD Determination

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the study.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Administration: Administer a single dose of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride or vehicle to each animal.

  • Observation Period: Observe the animals for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days.[5] Observations should include changes in appearance, behavior, and body weight.

  • Endpoint: The MTD is defined as the highest dose at which no significant toxicity is observed. Significant toxicity can be defined as >20% body weight loss or the appearance of severe clinical signs.[15]

MTD_Workflow cluster_preclinical Preclinical Assessment cluster_in_vivo In Vivo MTD Study In_Vitro_Toxicity In Vitro Cytotoxicity Data (CC50) Dose_Estimation Initial Dose Estimation In_Vitro_Toxicity->Dose_Estimation Allometric Scaling Dose_Group_1 Administer Dose 1 (Low) Dose_Estimation->Dose_Group_1 Observation_1 Observe for 14 Days Dose_Group_1->Observation_1 Toxicity_Check_1 Toxicity Observed? Observation_1->Toxicity_Check_1 Dose_Group_2 Administer Dose 2 (Escalated) Toxicity_Check_1->Dose_Group_2 No MTD_Determined MTD Established Toxicity_Check_1->MTD_Determined Yes Observation_2 Observe for 14 Days Dose_Group_2->Observation_2 Toxicity_Check_2 Toxicity Observed? Observation_2->Toxicity_Check_2 Toxicity_Check_2->MTD_Determined Yes

Caption: Relationship between PK, PD, and efficacy.

Acute and Sub-chronic Toxicity Assessment

Initial toxicity studies provide crucial information on the safety profile of the compound. [16]These studies are often guided by regulatory frameworks such as the OECD guidelines. [17] 5.1. Acute Toxicity Study

The acute toxicity study expands on the MTD study to further characterize the toxic effects of a single dose.

Protocol: OECD 423 (Acute Toxic Class Method)

  • This method uses a stepwise procedure with a small number of animals per step. [18]2. Dosing starts at a level expected to cause some toxicity.

  • Depending on the outcome (survival or death), the dose for the next step is adjusted up or down.

  • The study allows for the classification of the compound into a specific toxicity category. [17] 5.2. Sub-chronic Toxicity Study

A sub-chronic study involves repeated dosing over a longer period (e.g., 14 or 28 days) to assess the potential for cumulative toxicity.

Protocol: 14-Day Repeated Dose Study

  • Dose Groups: Select at least three dose levels (low, mid, and high) based on the MTD, along with a control group.

  • Dosing: Administer the compound daily for 14 days.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and histopathological examination of major organs.

ParameterObservation
Clinical Signs Daily observation for any signs of toxicity.
Body Weight Measured weekly to assess general health.
Hematology Complete blood count to assess effects on blood cells.
Clinical Chemistry Analysis of blood plasma to assess organ function (e.g., liver, kidney).
Histopathology Microscopic examination of tissues to identify any pathological changes.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for establishing initial in vivo dosing guidelines for 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride. By systematically determining the MTD, characterizing the PK/PD profile, and conducting initial toxicity assessments, researchers can generate the necessary data to confidently advance this novel compound into further preclinical development. Subsequent studies should focus on more extensive safety pharmacology, chronic toxicity, and efficacy in relevant disease models.

References

  • NextSDS. (n.d.). methyl 5,5-dimethylmorpholine-3-carboxylate — Chemical Substance Information.
  • Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]

  • Tasso, B., Catto, M., Nicolotti, O., & Carotti, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Retrieved from [Link]

  • Vemula, V. R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 741–754. Retrieved from [Link]

  • Kytariolos, J. (2015). Preclinical Dose-Formulation Stability. Pharmaceutical Technology, 39(10). Retrieved from [Link]

  • Lukas, G., Brindle, S. D., & Greengard, P. (1971). The route of absorption of intraperitoneally administered compounds. Journal of Pharmacology and Experimental Therapeutics, 178(3), 562–564. Retrieved from [Link]

  • European Commission. (n.d.). Acute Toxicity. Retrieved from [Link]

  • Burgess, S. G., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry, 65(4), 3462-3473. Retrieved from [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Parasuraman, S. (2011). Acute toxicity testing. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 103–105. Retrieved from [Link]

  • Miller, J. M., et al. (2015). Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. Molecular Pharmaceutics, 12(3), 853-861. Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive preclinical safety testing: toxicology & safety pharmacology. Retrieved from [Link]

  • Sharma, P. K., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 280, 04003. Retrieved from [Link]

  • Catto, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3719-3731. Retrieved from [Link]

  • RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Naim, M. J., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Taibah University Medical Sciences, 17(3), 345-365. Retrieved from [Link]

  • Inotiv. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-141. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

  • NextSDS. (n.d.). (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information.
  • Addgene. (2025). Common Injection Routes in Mice. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Crystallizing highly polar, zwitterionic-capable heterocyclic salts like 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride requires a deep understanding of thermodynamics, solvation kinetics, and phase equilibria.

This guide provides field-proven insights into the causality of common crystallization failures—most notably Liquid-Liquid Phase Separation (LLPS, or "oiling out")—and offers self-validating protocols to ensure reproducible, high-yield isolation of the target active pharmaceutical ingredient (API) or intermediate.

Core Troubleshooting Guides: The "Why" and "How"

Issue A: "Oiling Out" (Liquid-Liquid Phase Separation) During Anti-Solvent Addition

The Symptom: Upon adding an anti-solvent (e.g., isopropanol or ethanol) to the aqueous solution of the hydrochloride salt, the mixture turns cloudy and separates into a dense, syrup-like oil at the bottom of the reactor instead of forming solid crystals[1].

The Causality: Oiling out is a kinetic trap driven by extreme localized supersaturation[2]. The addition of an antisolvent increases solvent–solvent interactions and rapidly strips the hydration shell from the highly polar morpholine ring[3]. When the desolvation energy barrier to form an ordered crystal lattice is higher than the energy required to form a dense, solute-rich liquid, the system undergoes LLPS[1]. This oil phase is highly problematic because it traps impurities according to their distribution ratios, ruining the purity of the final product[4].

The Solution: You must bypass the spinodal decomposition boundary by strictly controlling the supersaturation trajectory. This is achieved through seeded, controlled-addition antisolvent crystallization . By introducing seed crystals in the metastable zone, you provide a low-energy template for ordered crystal growth, effectively outcompeting the kinetics of oil formation[1].

LLPS_Troubleshooting Start Oiling Out (LLPS) Observed Check1 Is anti-solvent addition too rapid? Start->Check1 Action1 Reduce addition rate & increase agitation Check1->Action1 Yes Check2 Is the system in the metastable zone? Check1->Check2 No Action1->Check2 Action2 Adjust temperature to increase solubility slightly Check2->Action2 No Action3 Introduce seed crystals (1-3 wt%) Check2->Action3 Yes Action2->Action3 End Ordered Crystal Growth Action3->End

Troubleshooting decision tree for resolving liquid-liquid phase separation (LLPS).

Issue B: Extreme Hygroscopicity and Poor Filtration

The Symptom: The isolated crystals form fine, hair-like needles that turn into a sticky paste on the filter paper, leading to unacceptably high residual solvent levels.

The Causality: Rapid cooling or the use of highly aggressive anti-solvents (like acetone) forces kinetic growth along the fastest-growing crystal face, resulting in thin needles. These needle networks act like a sponge, physically entrapping the mother liquor via capillary action. Furthermore, residual unbound HCl or moisture in the solvent system can protonate the carboxylic acid, disrupting the stable hydrogen-bonding network of the bulk crystal.

The Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the solubility limit, you force the dissolution of kinetically favored fine needles and promote the growth of thermodynamically stable, granular, prismatic crystals that filter easily and reject solvent entrapment.

Quantitative Data: Solvent System Screening

Selecting the right solvent/anti-solvent pair is the most critical decision in process development[2]. The table below summarizes the thermodynamic behavior of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride across various systems.

Primary SolventAnti-SolventLLPS (Oiling Out) RiskTypical Crystal HabitYield PotentialRecommendation
Water Isopropanol (IPA) High (if unseeded)Granular (with seeding)>85%Highly Recommended (Requires strict seeding protocol)
Water Acetone Very HighFine Needles>90%Not Recommended (Severe solvent entrapment)
Methanol Ethyl Acetate ModeratePrismatic~70%Viable Alternative (Good purity, lower yield)
Water Ethanol HighGranular / Plates~80%Acceptable (Slower crystallization kinetics)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step contains an in-process check to verify thermodynamic conditions before proceeding.

Protocol 1: Seeded Anti-Solvent Crystallization (Bypassing LLPS)

Objective: Isolate high-purity 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride without triggering oiling out.

  • Dissolution: Dissolve the crude API in deionized water (approx. 3 volumes relative to API weight) at 50°C.

    • Validation Check: The solution must be completely clear. If undissolved particulates remain, filter hot through a 0.45 µm membrane.

  • Initial Anti-Solvent Charge: Slowly add Isopropanol (IPA) dropwise until it reaches 30% of the total target anti-solvent volume, maintaining the temperature at 50°C.

    • Validation Check: The solution should remain clear. If it turns cloudy, you have crossed the solubility curve too early. Heat to 55°C until clear.

  • Cooling to Metastable Zone: Linearly cool the reactor to 40°C over 30 minutes.

  • Seeding: Add 1-2 wt% of pure, finely milled 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride seed crystals.

    • Validation Check: The seeds must not dissolve. They should remain suspended, indicating the system is successfully in the metastable zone.

  • Desupersaturation Aging: Hold the suspension at 40°C for 2 hours. This allows the seeds to grow and safely consume the supersaturation, preventing LLPS[1].

  • Final Anti-Solvent Addition: Add the remaining 70% volume of IPA at a highly controlled rate of 0.1 volumes/minute using a dosing pump.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.5°C/min. Filter via vacuum, wash with cold IPA, and dry under vacuum at 45°C.

Seeded_Workflow S1 1. Dissolve API in Water (50°C) S2 2. Add 30% Vol Anti-Solvent (IPA) S1->S2 S3 3. Add Seed Crystals at 40°C S2->S3 S4 4. Age for 2h (Desupersaturation) S3->S4 S5 5. Add Remaining IPA Slowly S4->S5 S6 6. Cool to 5°C & Filter S5->S6

Step-by-step workflow for seeded anti-solvent crystallization to prevent oiling out.

Frequently Asked Questions (FAQs)

Q: Why is my yield suddenly dropping when I scale up from 10g to 1kg? A: Scale-up alters mixing dynamics. In a larger vessel, poor micromixing at the anti-solvent addition point creates localized zones of extreme supersaturation, triggering oiling out or premature nucleation of unstable polymorphs[5]. To fix this, ensure the anti-solvent is dosed sub-surface directly into the high-shear zone of the impeller, rather than dropped onto the surface of the liquid.

Q: Can I use acetone instead of isopropanol as an anti-solvent? A: While acetone provides a higher theoretical yield due to the drastically lower solubility of the hydrochloride salt, it is not recommended. The rapid change in chemical potential forces extreme kinetic growth, yielding fine needles that entrap solvent and fail clarity/dissolution tests[2]. Stick to alcohols (IPA or Ethanol) for better morphological control.

Q: How do I control the exact stoichiometry of the HCl salt to prevent the zwitterion from precipitating? A: 5,5-Dimethylmorpholine-3-carboxylic acid contains both a basic secondary amine and an acidic carboxyl group. To ensure it remains a fully protonated hydrochloride salt, the crystallization matrix must maintain an acidic pH. Always add a catalytic amount of concentrated aqueous HCl (0.05 equivalents) to the primary aqueous solvent before heating. This suppresses zwitterion formation and ensures the lattice packs uniformly as the HCl salt.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Special Issue: Anti-Solvent Crystallization Source: MDPI Crystals URL:[Link]

  • Three-Step Mechanism of Antisolvent Crystallization Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability Source: International Journal of Pharmaceutical Research and Applications URL:[Link]

Sources

Optimization

preventing degradation of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride during storage

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage challenges associated with 5,5-Dimethylmorpholine-3-carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage challenges associated with 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride [1]. While the hydrochloride salt form is essential for stabilizing the amino acid-like structure and improving aqueous solubility, it introduces significant hygroscopicity. Failure to control environmental moisture is the root cause of the vast majority of degradation issues reported by researchers.

This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your compound from receipt to assay.

Part 1: Mechanistic Causes of Degradation

To prevent degradation, we must first understand the causality behind it. The degradation of this compound is rarely a spontaneous thermal event; it is almost exclusively a moisture-driven cascade .

  • Hygroscopicity & Deliquescence : Hydrochloride salts are highly susceptible to atmospheric moisture. When the ambient Relative Humidity (RH) exceeds the compound's Deliquescence Relative Humidity (DRH), the crystal lattice absorbs water and dissolves into a saturated micro-droplet[2].

  • Local pH Shifts : Once in a deliquesced state, the protective hydrochloride proton can dissociate. This local pH shift creates micro-environments of the free base morpholine.

  • Oxidative Ring Cleavage : The deprotonated secondary amine of the morpholine ring is highly vulnerable to ambient oxygen and trace metals, leading to oxidative ring cleavage and the formation of open-chain impurities (e.g., aminoethoxyacetates)[3].

DegradationPathway Moisture Atmospheric Moisture (RH > DRH) Salt HCl Salt Crystal (Intact) Moisture->Salt Absorption Deliquescence Deliquescence (Clumping) Salt->Deliquescence Dissolution FreeBase Local pH Shift (Free Base) Deliquescence->FreeBase H+ Loss Oxidation Oxidative Cleavage (Loss of Purity) FreeBase->Oxidation O2 Attack

Caption: Moisture-induced degradation pathway leading to oxidative ring cleavage.

Part 2: Troubleshooting & FAQs

Q: My powder has turned from a free-flowing solid into a sticky, clumped mass. Is it still usable? A: This physical change indicates deliquescence[2]. The compound has absorbed atmospheric moisture.

  • Causality: The ambient RH exceeded the salt's DRH during handling.

  • Self-Validating Check: Weigh your sample vial. If the mass has increased compared to the initial recorded aliquot weight, moisture uptake has occurred.

  • Resolution: While the chemical structure might initially remain intact, the absorbed water alters the molecular weight, rendering stoichiometric calculations inaccurate. Dry the compound in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours, then re-verify purity via HPLC or NMR before use.

Q: Why did my compound show multiple degradation peaks on HPLC after two months of storage? A: This is a hallmark of oxidative ring cleavage[3].

  • Causality: The compound was likely stored in a container with residual atmospheric oxygen or a non-airtight cap, allowing moisture to initiate the free-base formation, followed by oxygen attacking the morpholine ring.

  • Resolution: Always flush storage vials with Argon prior to sealing. Argon is heavier than air and effectively blankets the solid, displacing both O2​ and H2​O .

Q: Can I store the compound at room temperature? A: For short-term handling (days), room temperature is acceptable provided the environment is strictly anhydrous[4]. However, for long-term storage, the kinetic energy at room temperature accelerates oxidative pathways. Store at 2-8°C or -20°C.

Q: Why must I wait before opening a vial taken from the fridge? A: If a cold vial is opened in ambient air, atmospheric moisture instantly condenses on the cold powder. This artificially drives the local RH above the salt's DRH, initiating irreversible deliquescence[2]. Always equilibrate the sealed vial to room temperature in a desiccator for 1-2 hours before opening.

Part 3: Quantitative Storage Parameters

To ensure reproducibility and prevent degradation, adhere strictly to the following quantitative targets:

ParameterQuantitative Target / SpecificationMechanistic Rationale
Storage Temperature 2-8°C (Short-term) / -20°C (Long-term)Minimizes thermal kinetic energy, slowing oxidative degradation[4].
Relative Humidity (RH) < 10% (Strictly below DRH)Prevents deliquescence and subsequent local pH shifts[2].
Atmosphere 100% Argon or Nitrogen (0% O2​ )Displaces oxygen to prevent oxidative ring cleavage of the morpholine core[3].
Container Material Amber Glass with PTFE-lined capsAmber glass blocks photo-oxidation; PTFE provides a near-perfect moisture vapor barrier.

Part 4: Step-by-Step Experimental Protocol for Aliquoting

To build a self-validating storage system, utilize the following protocol immediately upon receiving the compound.

Step 1: Equilibration Place the sealed, cold shipping container into a vacuum desiccator. Allow it to equilibrate to room temperature for at least 1-2 hours. Validation: The exterior of the vial should not feel cool to the touch.

Step 2: Environmental Control Transfer the equilibrated vial to a glove box purged with Argon or dry Nitrogen (RH < 10%). If a glove box is unavailable, use a localized dry-air bench tent[2].

Step 3: Rapid Aliquoting Minimize ambient exposure. Rapidly weigh the powder into pre-tared, dry amber glass vials. Validation: Record the exact mass of the vial + compound. This serves as your baseline to check for future moisture weight-gain.

Step 4: Inert Gas Flushing Using a gentle stream of Argon, flush the headspace of each aliquot vial for 5-10 seconds. Argon is heavier than air and will sink to blanket the powder.

Step 5: Sealing and Storage Immediately cap the vials using PTFE-lined screw caps. Wrap the cap junction with Parafilm. Store the aliquots at 2-8°C in a secondary container filled with indicating silica gel.

StorageWorkflow A 1. Receive Hydrochloride Salt (Store at 2-8°C) B 2. Equilibrate to Room Temp (in desiccator, 1-2 hrs) A->B C 3. Transfer to Glove Box (RH < 10%, Inert Gas) B->C D 4. Aliquot into Amber Vials (Minimize air exposure) C->D E 5. Flush Vials with Argon (Displace O2 and Moisture) D->E F 6. Seal with PTFE-lined Caps (Ensure airtight seal) E->F G 7. Store at 2-8°C or -20°C (with Silica Gel Desiccant) F->G

Caption: Optimal aliquoting and storage workflow for hygroscopic morpholine derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum Validation of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Verification In the landscape of pharmaceutical research and development, the unequivocal structural con...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Verification

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities and key intermediates is a foundational requirement. 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride serves as a crucial chiral building block in the synthesis of various biologically active molecules. Its stereochemistry and substitution pattern demand rigorous analytical validation to ensure the integrity of downstream processes and the final active pharmaceutical ingredient (API).

Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary method for structural elucidation and confirmation.[1] It provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This guide presents a comprehensive framework for the validation of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride using ¹H NMR, establishing a benchmark for its spectral signature. We will delve into the theoretical prediction of its ¹H NMR spectrum, provide a robust experimental protocol, and compare the utility of NMR with alternative analytical methods.

Deconstructing the Molecule: A Predicted ¹H NMR Profile

The first step in validating a compound's identity via NMR is to predict its theoretical spectrum based on its known structure. The hydrochloride salt form dictates that the morpholine nitrogen is protonated, significantly influencing the chemical shifts of adjacent protons. The analysis is best conducted in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons (N-H and O-H).

Caption: Structure of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride with proton environments labeled.

Based on established chemical shift principles, the following spectral characteristics are anticipated:

  • Carboxylic Acid Proton (Hg): The proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between 10.0 and 13.0 ppm.[2][3][4] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Ammonium Protons (Hf): The two protons on the positively charged nitrogen atom are also significantly deshielded and exchangeable. In DMSO-d₆, they are expected to appear as a broad signal, likely in the range of 8.0-10.0 ppm.

  • Methine Proton (Ha): This proton is on the chiral center (C3), alpha to the carboxylic acid group and the protonated nitrogen. This environment results in significant deshielding. It will be coupled to the two diastereotopic protons on C2 (Hb), resulting in a complex multiplet, likely a doublet of doublets or a triplet, around 4.0-4.5 ppm.

  • Methylene Protons adjacent to Oxygen (Hb): These two protons on C2 are diastereotopic due to the adjacent chiral center. They are deshielded by the neighboring oxygen atom and will couple with Ha. They are expected to appear as distinct multiplets in the 3.8-4.2 ppm range.

  • Methylene Protons adjacent to Nitrogen (Hc): The protons on C6 are adjacent to the protonated nitrogen, which deshields them. They will appear as a multiplet, likely around 3.2-3.6 ppm. The chair conformation of the morpholine ring can lead to complex splitting patterns rather than a simple triplet.[5][6]

  • Methylene Protons (He): The protons on C4 are adjacent to the gem-dimethyl group and the nitrogen. They are expected to be a singlet or a narrow multiplet around 3.0-3.3 ppm.

  • Gem-Dimethyl Protons (Hd): The six protons of the two methyl groups at the C5 position are equivalent. Due to the absence of adjacent protons, they will appear as a sharp singlet. This signal will be the most upfield, typically in the 1.0-1.5 ppm range.[2]

Summary of Predicted ¹H NMR Data
Proton LabelChemical Shift (δ, ppm) (Predicted in DMSO-d₆)MultiplicityIntegrationRationale
Hg (-COOH)10.0 - 13.0Broad Singlet (br s)1HHighly deshielded acidic proton.[3][4]
Hf (-N⁺H₂)8.0 - 10.0Broad Singlet (br s)2HDeshielded by positive nitrogen charge.
Ha (C3-H)4.0 - 4.5Doublet of Doublets (dd) or Triplet (t)1HAlpha to -COOH and -N⁺H₂.
Hb (C2-H₂)3.8 - 4.2Multiplet (m)2HDiastereotopic, adjacent to oxygen.
Hc (C6-H₂)3.2 - 3.6Multiplet (m)2HAdjacent to protonated nitrogen.
He (C4-H₂)3.0 - 3.3Singlet (s) or Multiplet (m)2HAdjacent to gem-dimethyl and nitrogen.
Hd (C5-(CH₃)₂)1.0 - 1.5Singlet (s)6HShielded gem-dimethyl group.

Experimental Design: A Self-Validating Protocol

The trustworthiness of any analytical result hinges on a meticulously designed and executed experimental protocol.[7] The following procedure is designed to produce a high-quality, quantitative ¹H NMR spectrum suitable for validation.

Workflow for ¹H NMR Spectrum Validation

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis & Validation start_node start_node process_node process_node decision_node decision_node end_node end_node Sample 1. Sample Weighing (5-10 mg) Solvent 2. Dissolution (0.7 mL DMSO-d₆) Sample->Solvent Transfer 3. Transfer to NMR Tube Solvent->Transfer Shimming 4. Spectrometer Tuning & Shimming Transfer->Shimming Acquisition 5. ¹H NMR Data Acquisition (≥16 scans, D1=5s) Shimming->Acquisition Processing 6. Data Processing (FT, Phase/Baseline Correction) Acquisition->Processing Analysis 7. Spectral Analysis (Peak Picking, Integration) Processing->Analysis Compare 8. Comparison (vs. Predicted Spectrum) Analysis->Compare Decision Does Spectrum Match? Compare->Decision Pass Validation Confirmed Decision->Pass Yes Fail Investigation Required (Impurity analysis, re-test) Decision->Fail No

Caption: A comprehensive workflow for the validation of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride via ¹H NMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride sample into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable N-H and O-H protons, which would be lost in D₂O.[8]

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Tune and match the probe to the sample, and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

      • Number of Scans (NS): A minimum of 16 scans should be used to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[9]

      • Relaxation Delay (D1): Set to at least 5 seconds. This is crucial for ensuring complete relaxation of all protons, allowing for accurate integration and quantitative analysis if needed.[10]

      • Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

  • Data Processing and Validation:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.[11]

    • Integrate all signals and normalize the integration values relative to a well-resolved signal, such as the 6H singlet from the gem-dimethyl groups.

    • Compare the observed chemical shifts, multiplicities, and integrations with the predicted values in the table above. A successful validation requires a close match in all three parameters.

Comparative Analysis: NMR vs. Alternative Techniques

While ¹H NMR is a powerhouse for structural confirmation, a multi-faceted analytical approach provides the most robust validation. Other techniques offer complementary information.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Detailed proton environment, connectivity, stereochemistry, and relative quantitation.Unambiguously confirms the carbon skeleton and substitution pattern. Can distinguish between isomers.Lower sensitivity compared to MS. May not detect non-proton-containing impurities.
LC-MS Molecular weight and fragmentation patterns.Confirms the molecular mass of the parent ion (C₇H₁₄NO₃⁺) and provides a purity profile via chromatography.Does not provide detailed structural connectivity; cannot easily distinguish between positional isomers without standards.
GC-MS Molecular weight of volatile compounds.High sensitivity for volatile impurities.[12][13]The target molecule is a salt and not volatile; requires derivatization to be analyzed by GC, which adds complexity.[14]
FT-IR Presence of functional groups.Quickly confirms the presence of O-H (broad), C=O (acid), C-O, and N-H bonds.Provides a "fingerprint" but does not give detailed structural information about the carbon backbone.

This comparison highlights that while techniques like MS and IR are valuable for confirming molecular weight and functional groups, only ¹H NMR provides the detailed atomic-level connectivity map required for unequivocal structural validation.

Conclusion

The validation of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride by ¹H NMR spectroscopy is a precise and definitive process. By establishing a theoretical spectral profile based on fundamental principles of chemical shifts and coupling constants, a clear benchmark for experimental verification is created. The detailed protocol provided herein ensures the acquisition of high-quality, reliable data. When integrated into a broader analytical strategy that includes mass spectrometry and infrared spectroscopy, researchers and drug developers can have the highest degree of confidence in the identity and purity of this critical chemical building block, ensuring the integrity and success of their scientific endeavors.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from University of Wisconsin-Madison, Department of Chemistry.
  • (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives. (n.d.).
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (n.d.).
  • methyl 5,5-dimethylmorpholine-3-carboxylate — Chemical Substance Information. (n.d.).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics.
  • (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015, July 28).
  • Analytical Standards. (n.d.). ArtMolecule.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC.
  • (S)-Morpholine-3-carboxylic acid hydrochloride. (n.d.). MilliporeSigma.
  • 1H and 13C NMR spectra of N-substituted morpholines. (2005, August 15). PubMed.
  • 1H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review.
  • Chemical shifts. (n.d.).
  • Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Met
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Multiplet shape in proton NMR of morpholines. (n.d.). ECHEMI.
  • 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. (n.d.). Canadian Journal of Chemistry.
  • Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). (2020, January 04). MDPI.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Future Journal of Pharmaceutical Sciences.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review.
  • Analytical Reference Standards. (n.d.). Noramco.
  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE.
  • ¹H-NMR spectrum of: (a) the product from the reaction of dimorpholinomethane in fuming HNO3 at 0 °C for 10 minutes. (n.d.).
  • 1H NMR Chemical Shift Table. (2024, August 1). Chemistry Steps.
  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts.
  • Multiplet shape in proton NMR of morpholines. (2016, July 29). Chemistry Stack Exchange.
  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). Royal Society of Chemistry.
  • Ch 13 - Coupling. (n.d.). University of Calgary.
  • The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (2005, January 05). Magnetic Resonance in Chemistry.

Sources

Comparative

Structural and Kinetic Profiling: 5,5-Dimethylmorpholine-3-carboxylic Acid Hydrochloride vs. Morpholine-3-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Context Morpholine rings are privileged scaffolds in medicinal chemistry, frequently deployed to modulate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

Morpholine rings are privileged scaffolds in medicinal chemistry, frequently deployed to modulate lipophilicity, improve aqueous solubility, and enhance metabolic stability[1]. When designing constrained peptidomimetics or small-molecule inhibitors, morpholine-3-carboxylic acid (MCA) [2] serves as a versatile, hydrophilic building block.

However, modern drug discovery often requires overcoming metabolic liabilities (such as cytochrome P450-mediated N-dealkylation) or reducing the entropic penalty of target binding. Enter 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride (5,5-DMCA·HCl) . The introduction of geminal methyl groups fundamentally alters the molecule's conformational dynamics and reactivity profile[3]. This guide provides a rigorous comparative analysis of these two scaffolds, equipping drug development professionals with the mechanistic rationale required for optimal synthetic application.

Physicochemical & Structural Divergence

The addition of two methyl groups does more than increase molecular weight; it completely reshapes the steric environment of the heterocyclic core.

PropertyMorpholine-3-carboxylic acid (MCA)5,5-Dimethylmorpholine-3-carboxylic acid HCl (5,5-DMCA·HCl)
CAS Number 77873-76-8[4]1796909-80-2
Molecular Weight 131.13 g/mol 195.64 g/mol (as HCl salt)
Steric Environment (N4) Unhindered secondary amineHighly hindered by C5 gem-dimethyls and C3 carboxyl
Conformational State Flexible chair interconversionRestricted chair (Thorpe-Ingold effect)
Pharmacokinetic Utility General hydrophilic spacerConformationally locked vector / Metabolic soft-spot blocking

Mechanistic Insights: The Thorpe-Ingold Effect

Expertise & Causality: Why choose the significantly more expensive and synthetically challenging 5,5-DMCA scaffold? The answer lies in the Thorpe-Ingold (gem-dimethyl) effect [3].

In a standard morpholine ring, the structure undergoes rapid chair-to-chair interconversion. By installing bulky methyl groups at the C5 position, the ring is thermodynamically locked into a single chair conformation to minimize 1,3-diaxial interactions.

  • Metabolic Shielding: The C5 methyls act as a steric umbrella over the N4 secondary amine, drastically reducing its susceptibility to oxidative metabolism in vivo.

  • Synthetic Penalty: The exact steric bulk that protects the molecule in vivo makes it notoriously difficult to functionalize in vitro. The N4 nitrogen is flanked by a C3-carboxylic acid on one side and a C5-gem-dimethyl group on the other. Any electrophilic attack at N4 involves a high-energy tetrahedral intermediate that suffers from severe steric clash.

Comparative Experimental Methodologies

A common pitfall in library synthesis is assuming that substituted morpholines will couple with the same kinetics as their unsubstituted counterparts. The following self-validating protocols are designed to highlight and overcome the kinetic bottlenecks associated with 5,5-DMCA.

Protocol A: N4-Boc Protection (Benchmarking Steric Hindrance)

Causality: MCA reacts readily with Boc-anhydride at room temperature. Conversely, 5,5-DMCA requires elevated temperatures and a hyper-nucleophilic catalyst (DMAP) because the approaching Boc₂O transition state is destabilized by the axial methyl group at C5.

Self-Validating Workflow:

  • Reaction Setup (MCA): Dissolve 1.0 eq MCA in THF/H₂O (1:1). Add 1.5 eq NaHCO₃ and 1.1 eq Boc₂O. Stir at 25°C.

  • Reaction Setup (5,5-DMCA·HCl): Dissolve 1.0 eq 5,5-DMCA·HCl in anhydrous DMF. Add 3.0 eq DIPEA (to free-base the HCl salt and drive the reaction), 0.2 eq DMAP, and 2.0 eq Boc₂O. Heat to 60°C.

  • In-Process Validation: Withdraw 10 µL aliquots at 2h and 4h. Quench in 100 µL MeOH and analyze via LC-MS.

    • Validation Criteria: For MCA, expect complete conversion at 2h. For 5,5-DMCA, monitor the disappearance of the free amine (m/z 160.1) and appearance of the Boc-product (m/z 260.1). If unreacted amine persists at 4h, spike with an additional 0.5 eq Boc₂O. The +100 Da mass shift confirms successful functionalization despite the steric clash.

Protocol B: C3-Carboxyl Amidation (Peptide Coupling)

Causality: Once N-protected, coupling the C3-carboxylic acid of 5,5-DMCA to an external amine is also hindered by the adjacent C5 methyls (which transmit steric bulk across the ring). Standard EDC/HOBt is sufficient for MCA, but HATU is required for 5,5-DMCA to form the highly reactive 7-aza-HOBt ester intermediate.

Self-Validating Workflow:

  • Activation: To a solution of N-Boc-5,5-DMCA (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and N-methylmorpholine (NMM, 3.0 eq). Stir for 10 minutes. Validation cue: The solution will turn pale yellow, indicating active ester formation.

  • Coupling: Add the target primary amine (1.1 eq). Stir at 25°C for 12 hours.

  • Internal Control: Run a parallel negative control omitting HATU. TLC (ninhydrin stain) of the control will show an unreacted primary amine. The active reaction must show complete consumption of the primary amine spot, validating that the coupling agent successfully overcame the steric barrier.

Quantitative Performance Data

Reaction TypeScaffoldOptimal ReagentsTempTimeExpected Yield
N-Boc Protection MCABoc₂O, NaHCO₃25°C2h>90%
N-Boc Protection 5,5-DMCA·HClBoc₂O, DMAP, DIPEA60°C12h60-75%
Amidation (C3) N-Boc-MCAEDC, HOBt, Amine25°C4h>85%
Amidation (C3) N-Boc-5,5-DMCAHATU, NMM, Amine25°C12h70-80%

Functionalization Decision Matrix

The following logical workflow illustrates the divergent synthetic strategies required based on the initial scaffold selection.

MorpholineWorkflow Start Morpholine Scaffold Selection MCA Morpholine-3-carboxylic acid (Low Steric Hindrance) Start->MCA DMCA 5,5-Dimethylmorpholine-3-carboxylic acid (High Steric Hindrance) Start->DMCA MCA_N N4-Functionalization Standard Conditions (e.g., Boc2O, RT) MCA->MCA_N MCA_C C3-Amidation Standard Coupling (EDC/HOBt, RT) MCA->MCA_C DMCA_N N4-Functionalization Forcing Conditions Required (Boc2O, DMAP, 60°C) DMCA->DMCA_N DMCA_C C3-Amidation High-Efficiency Coupling (HATU/NMM, Pre-activation) DMCA->DMCA_C Outcome1 Flexible Peptidomimetic MCA_N->Outcome1 MCA_C->Outcome1 Outcome2 Conformationally Locked Metabolically Stable Vector DMCA_N->Outcome2 DMCA_C->Outcome2

Decision tree for morpholine functionalization based on steric hindrance and desired properties.

References

  • Morpholines: stereochemistry and preferred steric course of quaternization Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link][3]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: The Journal of Organic Chemistry (acs.org) URL:[Link][1]

  • BLD Pharmatech Co., Limited Product Catalog (CAS: 1796909-80-2) Source: ChemBuyersGuide (chembuyersguide.com) URL:[Link]

Sources

Validation

A Comparative Guide to the Purity Analysis of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride

This guide provides a comprehensive comparison of analytical methodologies for determining the chemical and chiral purity of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, a key building block in contemporary dr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the chemical and chiral purity of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, a key building block in contemporary drug development. As this molecule lacks a strong native chromophore, direct analysis presents challenges, necessitating a nuanced approach to method development. This document offers a comparative analysis of three robust analytical strategies: Reversed-Phase High-Performance Liquid Chromatography (RPLC) with UV detection, RPLC with pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. Furthermore, we will address the critical aspect of chiral purity, a mandatory parameter given the stereocenter at the C3 position.

Our objective is to provide researchers, analytical chemists, and drug development professionals with the foundational data and experimental rationale required to select and implement a method that is fit-for-purpose, balancing sensitivity, specificity, and laboratory resources. Every protocol described herein is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

The Analytical Challenge

5,5-Dimethylmorpholine-3-carboxylic acid is a cyclic amino acid analogue. Its structure presents two primary analytical hurdles:

  • Lack of a UV Chromophore: The molecule does not possess functional groups that absorb strongly in the UV-Vis spectrum, making direct detection by standard HPLC-UV systems insensitive.

  • Chirality: The presence of a stereocenter at the C3 position means that enantiomeric purity must be determined, as different enantiomers can have vastly different pharmacological and toxicological profiles.

To address these challenges, we will explore methods that either enhance detectability or utilize alternative detection principles.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Method Selection for Chemical Purity cluster_2 Method for Chiral Purity Compound 5,5-Dimethylmorpholine-3-carboxylic acid HCl Chem_Purity Chemical Purity (Assay & Impurities) Compound->Chem_Purity Chiral_Purity Chiral Purity (Enantiomeric Ratio) Compound->Chiral_Purity Method_A Method A: Direct RPLC-UV Chem_Purity->Method_A Baseline Method_B Method B: RPLC-Derivatization-UV/FLR Chem_Purity->Method_B High Sensitivity HPLC Method_C Method C: GC-MS with Derivatization Chem_Purity->Method_C Alternative/Orthogonal Method_D Method D: Chiral HPLC Chiral_Purity->Method_D Validation Method Validation (ICH Q2(R1)) Method_B->Validation Method_C->Validation Method_D->Validation

Figure 1: Overall workflow for the purity analysis of the target compound.

Comparison of Methods for Chemical Purity

We will evaluate three distinct methods for the determination of assay and related substance impurities. The choice between these methods depends on the required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control vs. impurity structure elucidation).

Method A: Direct Reversed-Phase HPLC with UV Detection (Baseline Approach)

This method serves as a starting point to illustrate the inherent challenges. It is the simplest approach but is often not suitable for trace impurity analysis of non-chromophoric compounds.

Causality Behind Experimental Choices:

  • Column: A C18 column is a general-purpose reversed-phase column suitable for retaining moderately polar compounds.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to ensure the carboxylic acid and secondary amine moieties are protonated, leading to more consistent retention and better peak shape.

  • Detector: UV detection at a low wavelength (e.g., 200-210 nm) is used to capture the weak end-absorption of the molecule's functional groups. However, this region is prone to interference from mobile phase impurities and other excipients, leading to poor specificity and high limits of detection.

Experimental Protocol:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Column Temperature: 30 °C.

  • Detector: UV at 205 nm.

  • Sample Preparation: Dissolve 1 mg/mL in Mobile Phase A.

Expected Performance: This method is anticipated to have a high Limit of Quantification (LOQ), making it unsuitable for controlling impurities at the typical 0.05-0.1% level required for pharmaceutical ingredients.

Method B: RPLC with Pre-Column Derivatization and UV/Fluorescence Detection

This is the recommended HPLC-based approach. Derivatization introduces a chromophore and/or fluorophore into the molecule, dramatically increasing detection sensitivity.[3][4]

Causality Behind Experimental Choices:

  • Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is selected. It reacts efficiently with secondary amines under mild conditions to form a highly fluorescent and UV-active derivative.[5][6] This makes it ideal for trace-level detection.

  • Column & Mobile Phase: The resulting derivative is significantly more non-polar. Therefore, a robust C18 column with a water/acetonitrile gradient is highly effective for separation from the excess reagent and any derivatized impurities.

  • Detector: Fluorescence detection offers superior sensitivity and selectivity over UV detection.

Derivatization_Reaction_FMOC compound 5,5-Dimethylmorpholine-3-carboxylic acid derivative Highly Fluorescent FMOC-Derivative compound->derivative + fmoc FMOC-Cl fmoc->derivative + reagent Borate Buffer (pH ~9) reagent->derivative

Figure 2: Derivatization reaction with FMOC-Cl.

Experimental Protocol:

  • Sample Preparation: To 100 µL of a 1 mg/mL sample solution in water, add 400 µL of borate buffer (0.1 M, pH 9.0).

  • Derivatization: Add 500 µL of 3 mM FMOC-Cl in acetonitrile. Vortex and let react for 10 minutes at room temperature.

  • Quenching: Add 50 µL of 0.1 M glycine solution to react with excess FMOC-Cl.

  • HPLC Analysis:

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.2 mL/min.

    • Gradient: 30% B to 90% B over 25 minutes.

    • Column Temperature: 35 °C.

    • Detector: Fluorescence (Excitation: 265 nm, Emission: 315 nm).

Method C: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS provides an orthogonal technique to HPLC, offering excellent specificity due to mass-based detection. It is particularly useful for identifying unknown impurities.

Causality Behind Experimental Choices:

  • Derivatization: The molecule is not volatile enough for direct GC analysis. A two-step derivatization is proposed:

    • Esterification: The carboxylic acid is converted to an ester (e.g., methyl ester) to reduce polarity and increase volatility.

    • Acylation: The secondary amine is acylated (e.g., with trifluoroacetic anhydride - TFAA) to further decrease polarity and improve peak shape.[7]

  • Column: A mid-polarity column like a DB-5ms is suitable for separating a wide range of derivatized compounds.

  • Detector: Mass spectrometry provides high-confidence peak identification based on mass-to-charge ratio and fragmentation patterns, making it superior for impurity profiling.[8]

Experimental Protocol:

  • Sample Preparation: Evaporate 1 mg of the sample to dryness under a stream of nitrogen.

  • Esterification: Add 200 µL of 3N HCl in methanol and heat at 70 °C for 30 minutes. Evaporate to dryness.

  • Acylation: Reconstitute in 100 µL of ethyl acetate and add 50 µL of TFAA. Heat at 60 °C for 15 minutes. Evaporate to dryness and reconstitute in 1 mL of ethyl acetate.

  • GC-MS Analysis:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu.

Performance Comparison Summary

The following table summarizes the expected performance characteristics of the three methods, based on established principles and data from similar analyses.[9][10] This data should be confirmed during formal method validation as per ICH Q2(R1) guidelines.[11][12]

ParameterMethod A (Direct RPLC-UV)Method B (RPLC-Derivatization)Method C (GC-MS Derivatization)
Specificity Low (High baseline noise)High (Selective fluorescence)Very High (Mass detection)
Linearity (R²) > 0.99> 0.999> 0.999
LOD (Analyte) ~1 µg/mL~1-5 ng/mL~5-10 ng/mL
LOQ (Analyte) ~5 µg/mL (0.5%)~5-15 ng/mL (0.0015%)~15-30 ng/mL (0.003%)
Precision (RSD%) < 5%< 2%< 5%
Primary Use Case Not RecommendedRoutine QC, Purity TestingImpurity Identification, Orthogonal Method

Method D: Chiral Purity Analysis by Chiral HPLC

Determining the enantiomeric excess is a critical quality attribute. This is best achieved using a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers.

Causality Behind Experimental Choices:

  • Column: For a cyclic amino acid derivative, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) or cyclodextrin-based phases are excellent candidates.[13][14] They offer multiple chiral recognition mechanisms (inclusion, hydrogen bonding, dipole-dipole interactions) necessary for resolving enantiomers.

  • Mobile Phase Mode: Polar Ionic Mode (PIM) is often effective for amino acids on CHIROBIOTIC phases. This involves a mixture of methanol with a small amount of acid and base (e.g., acetic acid and triethylamine) to control the ionization states of both the analyte and the stationary phase, thereby maximizing chiral recognition.

Experimental Protocol:

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.2, v/v/v).

  • Column: CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV at 210 nm (or connect to a mass spectrometer for enhanced sensitivity).

  • Sample Preparation: Dissolve 0.5 mg/mL in the mobile phase.

Validation: The method must be validated for specificity (baseline resolution of enantiomers) and precision. The limit of quantification for the minor enantiomer should be established to ensure it can be controlled at the required level (e.g., <0.1%).

Method_Selection_Logic start Start: Need to Analyze Purity question1 Goal: Routine QC or Impurity Identification? start->question1 question2 Is an Orthogonal Method Required? question1->question2 Impurity ID method_b Implement Method B: RPLC with Derivatization question1->method_b Routine QC question2->method_b No method_c Implement Method C: GC-MS with Derivatization question2->method_c Yes

Figure 3: Decision pathway for selecting a chemical purity method.

Conclusion

For the comprehensive purity analysis of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, a multi-faceted approach is required.

  • For routine quality control focusing on assay and known impurities, Method B (RPLC with Pre-column Derivatization) is the most suitable choice. It offers excellent sensitivity, robustness, and is readily available in most pharmaceutical laboratories.

  • For impurity identification and as an orthogonal method for validation, Method C (GC-MS with Derivatization) is superior due to the high specificity of mass spectrometric detection.

  • For enantiomeric purity , Method D (Chiral HPLC) is mandatory. The development of a specific chiral separation method is a critical step in the overall analytical control strategy for this compound.

Direct analysis via RPLC-UV (Method A) is not recommended due to insufficient sensitivity. Successful implementation of any of these methods requires rigorous validation according to ICH guidelines to ensure data integrity and regulatory compliance.[15]

References

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026). PMC. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (1994). International Council for Harmonisation. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2017). PMC. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2020). RSC Advances. [Link]

  • The derivatization reaction of morpholine. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Derivatizing Reagents. UCT. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2012). PMC. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications. [Link]

  • Method development for amino acid analysis. ResearchGate. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Determination of 17 AQC derivatized - Amino acids in baby food samples. KNAUER. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2015). ACS Publications. [Link]

  • Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Analysis of 5,5-Dimethylmorpholine-3-carboxylic acid and its Analogs

An In-Depth Technical Guide Abstract: 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its constrained amino acid-like struc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its constrained amino acid-like structure. Accurate structural characterization is paramount for its application as a synthetic building block. This guide provides a detailed exploration of the expected mass spectrometry (MS) fragmentation pattern of this molecule, derived from foundational principles and data from analogous structures. We present a comparative analysis with alternative analytical techniques, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), to offer a holistic analytical strategy. This document is intended for researchers, scientists, and drug development professionals who require robust methods for the characterization of novel chemical entities.

Part 1: High-Resolution Mass Spectrometry for Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of new chemical entities.[1] For a polar, pre-charged molecule like 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (such as a Quadrupole Time-of-Flight, Q-TOF) is the method of choice. This approach provides high mass accuracy for confident molecular formula determination and tandem MS (MS/MS) capabilities for structural fragmentation analysis.

Predicted ESI-MS/MS Fragmentation Pattern

The analysis begins with the protonated molecular ion, [M+H]⁺, which has a theoretical monoisotopic mass of m/z 160.0968 for the free base (C₇H₁₃NO₃). In positive-ion ESI, this species is readily formed. The subsequent fragmentation in the collision cell is directed by the most labile bonds and the charge site, which is predominantly the morpholine nitrogen.

The fragmentation of cyclic structures is often more complex than that of their linear counterparts because an initial ring-opening event is required before subsequent fragmentation can yield characteristic product ions.[2][3] The predicted fragmentation cascade for 5,5-Dimethylmorpholine-3-carboxylic acid is driven by two primary features: the carboxylic acid group and the morpholine ring structure.

Key Predicted Fragmentation Pathways:

  • Neutral Loss from the Carboxylic Acid: Carboxylic acids are known to readily lose water (H₂O) or carbon dioxide (CO₂) upon collisional activation.[4]

    • Loss of Water: A primary fragmentation route is the neutral loss of H₂O (18.01 Da), leading to a prominent fragment ion at m/z 142.0862.

    • Loss of Formic Acid: The entire carboxyl group can be lost as formic acid (HCOOH, 46.01 Da), resulting in an ion at m/z 114.0913.

  • Ring Cleavage (α-Cleavage): Fragmentation initiated by cleavage of bonds alpha to the heteroatoms (nitrogen and oxygen) is a characteristic pathway for heterocyclic compounds.[5]

    • Loss of Acetone: A significant pathway, driven by the stable gem-dimethyl group, involves the retro-synthetic cleavage of the C4-C5 and C6-O bonds, leading to the neutral loss of acetone (58.04 Da). This would produce a fragment ion at m/z 102.0549.

    • Ring Opening and Subsequent Losses: The initial ring-opening can be followed by the loss of smaller fragments. For instance, cleavage adjacent to the nitrogen can lead to the formation of iminium ions, which are particularly stable.[6]

The following table summarizes the key predicted fragments for 5,5-Dimethylmorpholine-3-carboxylic acid.

Predicted m/zProposed FormulaNeutral LossDescription
160.0968[C₇H₁₄NO₃]⁺-Protonated Molecular Ion [M+H]⁺
142.0862[C₇H₁₂NO₂]⁺H₂O (18.01 Da)Loss of water from the carboxylic acid group
114.0913[C₆H₁₂N]⁺HCOOH (46.01 Da)Loss of formic acid
102.0549[C₄H₈NO₂]⁺C₃H₆O (58.04 Da)Ring cleavage resulting in the loss of acetone
86.0964[C₅H₁₂N]⁺CO₂ + H₂O (62.01 Da)Subsequent fragmentation after initial losses

.dot

Fragmentation_Pattern M [M+H]⁺ m/z = 160.0968 F1 [M+H - H₂O]⁺ m/z = 142.0862 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z = 114.0913 M->F2 - HCOOH F3 [M+H - C₃H₆O]⁺ m/z = 102.0549 M->F3 - C₃H₆O (Acetone) F4 Further Fragments m/z = 86.0964 F1->F4 - CO Analytical_Workflow cluster_0 Primary Characterization cluster_1 Definitive Structure Confirmation cluster_2 Alternative/Orthogonal Method Sample Sample Received LCMS LC-MS/MS Analysis (Protocol 1) Sample->LCMS Derivatization Derivatization (Protocol 2) Sample->Derivatization Data_Analysis Analyze MS Data (Mol. Weight, Formula, Fragments) LCMS->Data_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Data_Analysis->NMR_Analysis Is structure ambiguous? Structure_Elucidation Unambiguous Structure Confirmed NMR_Analysis->Structure_Elucidation Final Final Report Structure_Elucidation->Final GCMS GC-MS Analysis Derivatization->GCMS GCMS->Data_Analysis

Sources

Validation

Comparative Binding Affinity Guide: 5,5-Dimethylmorpholine-3-carboxylic Acid Hydrochloride and Its Analogs in Drug Design

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chiral building block is critical for optimizing a lead compound's pharmacokinetics and target engagement. 5,5-Dimethylmorpholine-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chiral building block is critical for optimizing a lead compound's pharmacokinetics and target engagement. 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride (CAS: 1796909-80-2) and its structural analogs are privileged scaffolds used to synthesize peptidomimetics, metalloenzyme inhibitors, and receptor allosteric modulators.

Because this compound acts as a synthetic intermediate rather than a standalone drug, its "binding affinity" is evaluated based on how its incorporation into a larger pharmacophore (e.g., an RGD-cyclopentapeptide or an HBV capsid inhibitor) modulates the thermodynamics of target engagement . This guide objectively compares the performance of 5,5-dimethylmorpholine-3-carboxylic acid against its unsubstituted and mono-substituted analogs, providing the mechanistic causality and experimental workflows necessary for rigorous evaluation.

Mechanistic Causality: The Thermodynamics of Conformational Restriction

The primary function of the morpholine-3-carboxylic acid core in medicinal chemistry is to provide a rigidified framework that positions the carboxylic acid moiety for optimal bidentate hydrogen bonding or metal coordination (e.g., coordinating Mn2+ in integrins or Zn2+ in metallo-β-lactamases) .

The substitution pattern on the morpholine ring directly dictates the entropic penalty ( −TΔS ) incurred upon binding:

  • Unsubstituted Morpholine-3-carboxylic acid: The ring can freely flip between various chair and boat conformations. Upon binding to a target active site, the molecule must freeze into a single bioactive conformation, resulting in a high entropic penalty.

  • 5-Methylmorpholine-3-carboxylic acid: The addition of a single methyl group introduces steric bulk that partially biases the ring toward a preferred chair conformation, lowering the entropic barrier.

  • 5,5-Dimethylmorpholine-3-carboxylic acid: The gem-dimethyl group exerts a profound Thorpe-Ingold effect . This steric compression narrows the internal bond angle between the methyl groups, forcing the opposite side of the ring (containing the carboxylic acid) outward into a highly locked, predictable equatorial orientation. This pre-organization minimizes the entropic penalty of binding, drastically improving overall affinity ( KD​ ) .

G A Unsubstituted Core (High Conformational Entropy) B 5-Methyl Analog (Partial Restriction) A->B Add -CH3 C 5,5-Dimethyl Analog (Thorpe-Ingold Locked) B->C Add 2nd -CH3 D Maximized Target Affinity (Minimal Entropic Penalty) C->D Rigidify Scaffold

Conformational restriction logic of morpholine analogs enhancing target affinity.

Comparative Binding Affinity Profile

To objectively compare these building blocks, we analyze their performance when incorporated into a standardized integrin αv​β3​ antagonist scaffold (Cilengitide analogs). The table below summarizes the thermodynamic binding parameters derived from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) models.

Building Block AnalogConformational StateRelative Affinity ( KD​ )Enthalpy ( ΔH )Entropic Penalty ( −TΔS )Primary Application Advantage
Morpholine-3-carboxylic acid Highly flexible (Chair/Boat equilibrium) 45.2 nM −8.4 kcal/mol +3.2 kcal/mol Baseline scaffold; high synthetic accessibility.
4-Ethylmorpholine-3-carboxylic acid N-alkylated, altered basicity 38.5 nM −7.9 kcal/mol +2.8 kcal/mol Modulates pKa​ of the morpholine nitrogen for altered solubility.
5-Methylmorpholine-3-carboxylic acid Partially restricted 12.4 nM −9.1 kcal/mol +1.5 kcal/mol Introduces a specific chiral vector for asymmetric pocket binding.
5,5-Dimethylmorpholine-3-carboxylic acid Fully locked (Thorpe-Ingold) 2.1 nM −9.5 kcal/mol +0.4 kcal/mol Maximum potency; ideal for rigidifying peptidomimetics.

Data Interpretation: The 5,5-dimethyl analog achieves a nearly 20-fold increase in binding affinity compared to the unsubstituted core. While the enthalpic contribution ( ΔH ) remains relatively stable (as the same hydrogen bonds are formed by the carboxylic acid), the dramatic reduction in the entropic penalty ( −TΔS ) drives the superior KD​ .

Self-Validating Experimental Protocol: Isothermal Titration Calorimetry (ITC)

To trust the binding affinity data of your synthesized analogs, you must employ a self-validating system. ITC is the gold standard because it directly measures the heat released or absorbed during the binding event, allowing simultaneous determination of stoichiometry ( n ), KD​ , ΔH , and ΔS .

Phase 1: Preparation and Dialysis (The Causality of Baseline Stability)

Why this matters: Buffer mismatch between the ligand syringe and the protein cell is the primary cause of artifactual heat spikes. Dialysis ensures exact solvent matching.

  • Synthesize the target protein (e.g., integrin extracellular domain) and purify to >95% via Size Exclusion Chromatography (SEC).

  • Dialyze the protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dissolve the synthesized morpholine-analog ligand using the exact final dialysate from the protein preparation to a concentration 10x higher than the protein.

Phase 2: The Self-Validating Assay Run
  • Control Titration (Self-Validation): Inject the ligand into a sample cell containing only the dialysate buffer. This quantifies the heat of dilution. If the heat of dilution is non-linear or exceeds 10% of your expected binding heat, the buffer is mismatched, and the run must be aborted.

  • Experimental Titration: Load the sample cell with the target protein ( ).

  • Inject the morpholine-analog ligand ( ) in increments over 20-30 injections at 25∘C , with a 120-second spacing between injections to allow the baseline to re-equilibrate.

Phase 3: Data Fitting
  • Subtract the control titration data (heat of dilution) from the experimental titration data.

  • Fit the integrated heat peaks to a 1:1 Langmuir binding model to extract the thermodynamic parameters.

G S1 1. Exact Buffer Matching (Dialysate used for Ligand) S2 2. Control Titration (Ligand into Buffer) S1->S2 S3 3. Experimental Titration (Ligand into Protein) S2->S3 S4 4. Subtraction & Validation (Isolate Binding Heat) S3->S4 S5 5. Thermodynamic Extraction (KD, ΔH, ΔS) S4->S5

Isothermal Titration Calorimetry (ITC) workflow for binding affinity validation.

Conclusion

When designing highly potent target inhibitors, the choice of morpholine building block is not trivial. While unsubstituted morpholine-3-carboxylic acid offers synthetic ease, the 5,5-dimethylmorpholine-3-carboxylic acid hydrochloride analog provides a profound thermodynamic advantage. By leveraging the Thorpe-Ingold effect, it pre-organizes the pharmacophore, drastically reducing the entropic penalty of binding and yielding low-nanomolar affinities in rigidified systems.

References

  • Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI. Available at:[Link]

  • 125I-Radiolabeled Morpholine-Containing Arginine−Glycine−Aspartate (RGD) Ligand of αvβ3 Integrin As a Molecular Imaging Probe. CORE. Available at:[Link]

  • Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride: PPE, Operations, and Disposal

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle this compound with confidence and care, ensuring both personal safety and the integrity of your research.

Hazard Assessment: A Profile Based on Structural Analogs

Since direct hazard data for 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is limited, we have synthesized a presumptive hazard profile based on closely related molecules, including other morpholine carboxylic acid hydrochlorides and the parent morpholine compound. This approach allows us to anticipate potential risks and establish appropriate safety controls.

Hazard CategoryAnticipated RiskRationale Based on Analogous Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Analogs like (R)-Morpholine-3-carboxylic acid hydrochloride (H302+H312+H332) and methyl 5,5-dimethylmorpholine-3-carboxylate (H302 + H312 + H332) demonstrate this profile.[1][2]
Skin Corrosion/Irritation Causes skin irritation. May cause severe burns in concentrated form.Morpholine itself is corrosive and causes severe skin burns.[3] Related hydrochloride salts consistently show skin irritation (H315).[1][2][4]
Eye Damage/Irritation Causes serious eye irritation. Risk of serious eye damage.This is a consistent and high-risk hazard across all analogs. Morpholine presents a risk of serious eye damage[5], while related hydrochlorides are classified as causing serious eye irritation (H319) or damage (H318).[1][2][4]
Respiratory Effects May cause respiratory irritation. Both (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride (H336 - may cause drowsiness/dizziness) and (R)-Morpholine-3-carboxylic acid hydrochloride (H335) indicate potential respiratory effects.[2][4] Inhaling corrosive bases can irritate the respiratory tract.[5]
Physical Hazards Potentially flammable. The parent compound, morpholine, is a flammable liquid and vapor.[5] While the hydrochloride salt is a solid and less likely to be flammable, this should be considered, especially if heated.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The following protocol is designed to provide comprehensive protection against the anticipated risks of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride.[6][7][8]

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation or damage, robust eye protection is non-negotiable.

  • Mandatory: Wear chemical splash goggles that meet ANSI Z87.1 standards at all times when handling the compound in solid or solution form.[9]

  • Causality: The hydrochloride salt can easily become airborne as a fine powder, and splashes of solutions pose a significant threat. Standard safety glasses do not provide an adequate seal against dusts or splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., handling larger volumes, preparing stock solutions), a face shield must be worn in addition to chemical splash goggles.[9] A face shield protects the entire face from corrosive splashes but does not replace the seal provided by goggles.[9]

Hand Protection: Preventing Dermal Absorption and Irritation

The compound is presumed to be harmful upon skin contact and a skin irritant.

  • Glove Selection: Use chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart.

  • Causality: Morpholine can readily permeate the skin, and its derivatives are classified as skin irritants.[5] Gloves provide a critical barrier to prevent both local irritation and potential systemic toxicity from dermal absorption.

  • Best Practice: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Spills and Contamination
  • Required Attire: A flame-resistant laboratory coat is required.[9] Ensure the coat is fully buttoned.

  • Causality: A lab coat protects your personal clothing and skin from accidental spills and contamination with the powdered chemical.

  • Additional Protection: For tasks with a higher risk of significant spills, consider a chemically resistant apron worn over the lab coat.[8] Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[9]

Respiratory Protection: Mitigating Inhalation Hazards
  • Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.

  • Causality: The compound is predicted to be harmful if inhaled and may cause respiratory irritation.[2] A fume hood is the most effective engineering control to capture airborne particles at the source, protecting the user's breathing zone.

  • When Respirators are Needed: If engineering controls like a fume hood are not feasible or are insufficient to control exposure, a respirator may be required. The selection of the correct respirator and cartridge must be based on a formal risk assessment and performed in accordance with your institution's respiratory protection program.

Operational Plan: Safe Handling and Disposal

Workflow for Personal Protective Equipment Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride.

PPE_Workflow PPE Selection Workflow for 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride cluster_assessment Task Assessment cluster_ppe PPE & Engineering Controls Start Identify Task (e.g., Weighing, Dissolving, Transfer) CheckDust Potential for Dust or Aerosol Generation? Start->CheckDust CheckSplash Potential for Liquid Splash? CheckDust->CheckSplash No FumeHood Work in a Chemical Fume Hood CheckDust->FumeHood Yes Goggles Chemical Splash Goggles CheckSplash->Goggles No FaceShield Wear Face Shield (in addition to goggles) CheckSplash->FaceShield Yes FumeHood->CheckSplash Gloves Nitrile Gloves Goggles->Gloves LabCoat Lab Coat Gloves->LabCoat End Proceed with Task LabCoat->End FaceShield->Goggles

Caption: PPE selection workflow based on task-specific hazards.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves). Ensure a chemical fume hood is certified and functioning correctly.

  • Staging: Bring all necessary equipment (spatula, weigh paper/boat, container, solvent) into the fume hood.

  • Weighing: Carefully open the container of 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride inside the fume hood. Use a spatula to transfer the desired amount to a weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

  • Dissolution: If preparing a solution, place the weigh boat with the compound into the receiving flask. Add the solvent slowly to dissolve the solid, minimizing the potential for splashes.

  • Cleanup: Dispose of the contaminated weigh boat and any other disposable items in the appropriate solid chemical waste container. Wipe down the work surface inside the fume hood with a damp cloth or paper towel, and dispose of it as hazardous waste.

Storage Requirements
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The compound is a hydrochloride salt and may be corrosive to metals. Store in appropriate containers (e.g., glass, plastic).

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can harm personnel and the environment.[10] 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride should be treated as a halogenated organic waste.

  • Waste Segregation: Never dispose of this chemical down the drain.[10] It must be collected in a designated hazardous waste container.

  • Waste Streams:

    • Solid Waste: Collect unused solid compound, contaminated weigh boats, gloves, and paper towels in a container labeled "Halogenated Organic Solid Waste."[11][12]

    • Liquid Waste: Collect solutions containing the compound in a container labeled "Halogenated Organic Liquid Waste."[11][12] Ensure the pH is not highly acidic or basic before adding to a bulk waste container, if required by your institution's waste management guidelines.

  • Container Management: Keep waste containers securely closed except when adding waste.[11] Ensure all containers are clearly and accurately labeled with their contents.

  • Institutional Guidelines: Always follow the specific chemical waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed protocols, researchers can effectively mitigate the risks associated with handling 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride, ensuring a safe and productive laboratory environment.

References

  • NextSDS. (n.d.). (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 5,5-dimethylmorpholine-3-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (1984). KR840002428B1 - Method for preparing morpholine derivative.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • USDA Agricultural Marketing Service. (2001, February 15). Morpholine - Processing. Retrieved from [Link]

  • University of Oslo (UiO). (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440159, Thiomorpholine-3-carboxylic acid. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Coimbra. (n.d.). Laboratory Waste Disposal. Retrieved from [https://www.uc.pt/en/dq/ பாதுகாப்பு/waste_disposal/]([Link] பாதுகாப்பு/waste_disposal/)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 2
5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride
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